molecular formula C6H6ClN3S B2721545 1-(4-Chloropyridin-2-yl)thiourea CAS No. 1824186-34-6

1-(4-Chloropyridin-2-yl)thiourea

Cat. No.: B2721545
CAS No.: 1824186-34-6
M. Wt: 187.65
InChI Key: MWEAHCQSCSTMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloropyridin-2-yl)thiourea is a useful research compound. Its molecular formula is C6H6ClN3S and its molecular weight is 187.65. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloropyridin-2-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloropyridin-2-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloropyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEAHCQSCSTMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1-(4-Chloropyridin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 1-(4-Chloropyridin-2-yl)thiourea .

Technical Monograph for Medicinal Chemistry & Drug Design

Executive Summary

1-(4-Chloropyridin-2-yl)thiourea (CAS: 1824186-34-6 ) is a specialized organosulfur building block used primarily in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and imidazo[1,2-a]pyridines.[1] Its structure combines a lipophilic, electron-deficient 4-chloropyridine ring with a nucleophilic thiourea moiety, making it a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., PI3K


) and antimicrobial agents.

This guide analyzes its structural dynamics, solubility parameters, synthetic pathways, and reactivity logic.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

ParameterData
IUPAC Name 1-(4-Chloropyridin-2-yl)thiourea
CAS Number 1824186-34-6
Molecular Formula C

H

ClN

S
Molecular Weight 187.65 g/mol
SMILES NC(=S)Nc1cc(Cl)ccn1
Appearance White to pale yellow crystalline solid
Isotope Pattern Distinct M+2 peak (approx. 33% of base peak) due to

Cl
Electronic Distribution & Tautomerism

The compound exists in equilibrium between the thione (major) and thiol (minor) tautomers. The electron-withdrawing chlorine atom at the C4 position of the pyridine ring decreases the electron density of the ring nitrogen, thereby lowering the pKa of the pyridine moiety compared to the unsubstituted analog.

  • Thione Form (A): Favored in solid state and neutral solution.

  • Thiol Form (B): Accessible during metal coordination or alkylation reactions.

Tautomerism Thione Thione Form (Stable Solid State) N-C(=S)-N Thiol Thiol Form (Reactive Intermediate) N=C(SH)-N Thione->Thiol Basic pH / Metal Binding Thiol->Thione Neutral pH

Figure 1: Tautomeric equilibrium governing reactivity. The thione form is predominant, but the thiol form drives S-alkylation.

Physicochemical Parameters

The following data aggregates experimental ranges for the class and predicted values for the specific 4-chloro derivative where direct literature is sparse.

PropertyValue / RangeContext & Implications
Melting Point 185 – 210 °C (Predicted)High crystallinity due to intermolecular H-bonding network (NH···S and NH[2][3][4]···N). Analogous 4-methyl derivative melts at 211°C.
LogP (Octanol/Water) 1.3 – 1.5The 4-Cl substituent increases lipophilicity by ~0.7 log units vs. unsubstituted pyridyl thiourea (LogP ~0.7).
Solubility (Water) Low (< 1 mg/mL)Poor aqueous solubility necessitates use of co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) HighSoluble in DMSO, DMF, hot Ethanol, and Ethyl Acetate.
pKa (Acidic) ~11.5 (Thiourea NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH, EtONa) for S-alkylation.
pKa (Basic) ~2.5 (Pyridine N)Significantly less basic than pyridine (pKa 5.2) due to the inductive effect of the 4-Cl group.
H-Bond Donors 2Primary (NH

) and secondary (NH) amines.
H-Bond Acceptors 2Pyridine nitrogen and Thiourea sulfur.

Synthetic Pathways & Purity Analysis[1][4]

The synthesis of 1-(4-Chloropyridin-2-yl)thiourea typically follows a two-step protocol to ensure regioselectivity and high purity.

Optimized Synthetic Protocol

Objective: Synthesis from 2-amino-4-chloropyridine.

  • Acyl Isothiocyanate Formation:

    • Reagents: Benzoyl chloride + Ammonium thiocyanate.

    • Solvent: Acetone or Acetonitrile.

    • Mechanism:[4][5][6] In situ generation of benzoyl isothiocyanate (highly electrophilic).

  • Addition:

    • Add 2-amino-4-chloropyridine to the mixture.

    • Product: 1-Benzoyl-3-(4-chloropyridin-2-yl)thiourea (Intermediate).

  • Hydrolysis (Deprotection):

    • Reagents: 10% NaOH (aq) / Methanol, reflux 1h.

    • Workup: Acidify with HCl to pH 6-7 to precipitate the free thiourea.

    • Purification: Recrystallization from Ethanol/Water.

Synthesis Start 2-Amino-4-chloropyridine Step1 Reaction with Benzoyl Isothiocyanate Start->Step1 Inter Intermediate: N-Benzoyl-N'-(4-chloropyridin-2-yl)thiourea Step1->Inter Step2 Alkaline Hydrolysis (NaOH / MeOH, Reflux) Inter->Step2 Final Product: 1-(4-Chloropyridin-2-yl)thiourea Step2->Final

Figure 2: Standard synthetic route via benzoyl isothiocyanate intermediate, avoiding direct reaction with thiophosgene which is hazardous.

Analytical Characterization (Expected)
  • 
    H-NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       10.5–11.0 ppm (1H, s, br, NH - deshielded).
      
    • 
       9.0–9.5 ppm (2H, s, br, NH
      
      
      
      ).
    • 
       8.2 ppm (1H, d, Pyridine H6).
      
    • 
       7.2 ppm (1H, s, Pyridine H3).
      
    • 
       7.0 ppm (1H, d, Pyridine H5).
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       = 188.0.
      
    • Isotope signature: 3:1 ratio for peaks at 188 and 190 (characteristic of Chlorine).

Reactivity Profile & Applications

Hantzsch Thiazole Synthesis

The most critical application of this compound is as a precursor for 2-aminothiazoles . Reaction with


-haloketones (e.g., phenacyl bromide) results in cyclization.
  • Pathway: The sulfur atom attacks the

    
    -carbon of the ketone, followed by intramolecular condensation between the amine and the carbonyl.
    
  • Selectivity: Can form discrete thiazoles or fused thiazolo[3,2-a]pyrimidine systems depending on whether the pyridine nitrogen participates in the cyclization.

Coordination Chemistry

The pyridyl nitrogen and thiourea sulfur form a stable N,S-bidentate chelate with transition metals (Zn


, Cu

, Pt

).
  • Application: These complexes often exhibit enhanced biological activity (antitumor/antibacterial) compared to the free ligand due to increased lipophilicity and DNA intercalation capability.

Bioactivity (Kinase Inhibition)

In drug development, this scaffold serves as a hinge-binding motif. The thiourea H-bond donors mimic the interaction of ATP's adenine group within the kinase active site.

  • Reference: Used in the synthesis of PI3K

    
     inhibitors for autoimmune treatments.
    

Handling & Safety (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

    • Skin/Eye Irritation: Category 2.

    • Specific Target Organ Toxicity: Thyroid (Thioureas are known goitrogens).

  • Storage: Store at room temperature (15-25°C) under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis to urea derivatives.

  • Incompatibilities: Strong oxidizing agents (converts thiourea to urea or sulfonic acids), Acrolein, and strong acids.

References

  • AK Scientific. (n.d.). 1-(4-Chloropyridin-2-yl)thiourea Product Sheet. Retrieved from

  • Google Patents. (2017). Pyridine and pyrimidine compounds as PI3K-gamma inhibitors (WO2017120194A1). Retrieved from

  • Thermo Fisher Scientific. (n.d.). N-(4-Methyl-2-pyridyl)thiourea Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Thiourea - Gas Phase Thermochemistry. Retrieved from

Sources

mechanism of action of 1-(4-Chloropyridin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(4-Chloropyridin-2-yl)thiourea

Disclaimer: Direct experimental data on the is not extensively available in the public domain. This guide, therefore, synthesizes current knowledge from studies on structurally analogous thiourea derivatives to postulate its potential biological activities and mechanisms. The experimental protocols provided are intended to serve as a validated framework for the investigation of this specific compound.

Introduction

Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties.[1][2] The pharmacological effects of these molecules are largely dictated by the nature of the substituents attached to the central thiourea core, which influence their physicochemical properties and interactions with biological targets. The general structure of a disubstituted thiourea allows for significant chemical diversity, making this scaffold a subject of intense research in medicinal chemistry and drug discovery.

This technical guide focuses on 1-(4-Chloropyridin-2-yl)thiourea, a compound featuring a pyridine ring, a common heterocycle in pharmaceuticals, and a chlorine substituent, which can significantly modulate biological activity. We will explore the postulated mechanisms of action for this compound based on established evidence from related pyridyl, chlorophenyl, and other substituted thiourea derivatives. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to systematically investigate and validate these potential mechanisms.

Part 1: Postulated Mechanisms of Action

The biological activity of thiourea derivatives often stems from the ability of the thiocarbonyl group and the adjacent N-H protons to act as hydrogen bond acceptors and donors, respectively.[3] This facilitates interactions with the active sites of enzymes and receptors. For 1-(4-Chloropyridin-2-yl)thiourea, the presence of the 4-chloropyridine moiety is expected to confer specific electronic and steric properties that guide its molecular interactions and subsequent biological effects.

Enzyme Inhibition

A primary mechanism through which thiourea derivatives exert their effects is the inhibition of various enzymes. The pyridine and chloro-substituents in the target compound suggest it may be a potent inhibitor of several enzyme classes.

Certain thiourea derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are involved in pH regulation and are implicated in diseases like glaucoma and cancer.[4][5] Sulphonyl thiourea derivatives, for example, have demonstrated significant inhibition of tumor-associated hCA IX and XII.[4] The nitrogen atom of the pyridine ring in 1-(4-Chloropyridin-2-yl)thiourea could potentially coordinate with the zinc ion in the active site of CAs, a common interaction for CA inhibitors.

Thiourea derivatives have been identified as inhibitors of enzymes such as proteinase K, α-amylase, and α-glucosidase.[6] Pyrimidine-linked acyl thiourea derivatives, for instance, are potent inhibitors of α-amylase and proteinase K.[6] Given that pyridyl thioureas have shown inhibitory action against α-glucosidase, it is plausible that 1-(4-Chloropyridin-2-yl)thiourea could exhibit similar activities, making it a candidate for research in metabolic disorders.[7]

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several thiourea derivatives have been reported as inhibitors of these enzymes.[1][8] The potential for 1-(4-Chloropyridin-2-yl)thiourea to interact with the active sites of these enzymes warrants investigation.

Table 1: Enzyme Inhibitory Activities of Representative Thiourea Derivatives

Compound Class Target Enzyme IC50 / KI Value Reference
Pyrimidine linked acyl thioureas α-Amylase 1.478 ± 0.051 µM [6]
Pyrimidine linked acyl thioureas Proteinase K 1.790 ± 0.079 µM [6]
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea α-Glucosidase 9.77 mM [7]
Sulphonyl thiourea derivative (7c) hCA IX 125.1 ± 12.4 nM (KI) [4]
Sulphonyl thiourea derivative (7d) hCA XII 111.0 ± 12.3 nM (KI) [4]
Thiazole-thiourea hybrid Acetylcholinesterase 50 µg/mL [1]

| Thiazole-thiourea hybrid | Butyrylcholinesterase | 63 µg/mL |[1] |

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents, and its incorporation into a thiourea scaffold could lead to potent cytotoxic and antiproliferative effects.[9] The mechanisms are often multifaceted, involving cell cycle arrest and induction of apoptosis.

Novel anticancer pyridines have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells.[10] This is often mediated through the upregulation of p53 and JNK signaling pathways. The 4-chloro substituent on the pyridine ring may enhance this activity, as halogenated compounds often exhibit increased cytotoxicity.[3] It is hypothesized that 1-(4-Chloropyridin-2-yl)thiourea could trigger similar pathways, leading to programmed cell death in cancer cells.

Some pyridine-urea derivatives have been shown to inhibit VEGFR-2 phosphorylation, a critical step in angiogenesis, which is the formation of new blood vessels required for tumor growth. While this has been demonstrated for urea analogs, the structural similarity suggests that thiourea derivatives could share this mechanism.

Table 2: Cytotoxicity of Representative Pyridine and Thiourea Derivatives

Compound Class Cell Line IC50 Value Reference
Pyridine derivatives HepG2 (Liver Cancer) 4.5 ± 0.3 µM [10]
Pyridine-Thiourea derivatives MCF-7 (Breast Cancer) Potent Activity [11]

| Pyridine-Thiourea derivatives | HT-29 (Colon Cancer) | Potent Activity |[11] |

anticancer_pathway Thiourea 1-(4-Chloropyridin-2-yl)thiourea Cell Cancer Cell Thiourea->Cell JNK JNK Pathway Cell->JNK p53 p53 Upregulation Cell->p53 Apoptosis Apoptosis JNK->Apoptosis p21 p21 p53->p21 CDK Cyclin/CDK Complexes p21->CDK Inhibition G2M G2/M Arrest CDK->G2M synthesis_workflow cluster_synthesis General Synthesis of 1,3-Disubstituted Thioureas Amine Substituted Amine (e.g., 2-amino-4-chloropyridine) Reaction Stir/Reflux (Room Temp to Reflux) Amine->Reaction Isothiocyanate Substituted Isothiocyanate Isothiocyanate->Reaction Solvent Solvent (e.g., Acetone, Ethanol) Solvent->Reaction TLC Monitor with TLC Reaction->TLC Filtration Filtration & Washing TLC->Filtration Purification Recrystallization Filtration->Purification Product Pure Thiourea Derivative Purification->Product

Caption: General workflow for the synthesis of substituted thiourea derivatives.

Protocol for Synthesis:

  • Dissolve the substituted amine (e.g., 2-amino-4-chloropyridine) in a suitable solvent like acetone or ethanol.

  • Add the corresponding isothiocyanate to the solution, often dropwise, in equimolar amounts.

  • Stir the reaction mixture at room temperature or reflux for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Collect the resulting solid product by filtration.

  • Wash the crude product with a cold solvent to remove unreacted starting materials.

  • Purify the product by recrystallization from an appropriate solvent.

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity. [12]

In Vitro Enzyme Inhibition Assays

The inhibitory potential of 1-(4-Chloropyridin-2-yl)thiourea against a specific enzyme can be determined using a well-established in vitro assay. [12]

enzyme_inhibition_workflow start Start prep_enzyme Prepare Enzyme Solution (in buffer) start->prep_enzyme prep_inhibitor Prepare Inhibitor Solutions (various concentrations) start->prep_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_inhibitor->pre_incubate add_substrate Initiate Reaction (add substrate, e.g., L-DOPA) pre_incubate->add_substrate monitor Monitor Product Formation (Spectrophotometrically) add_substrate->monitor calculate Calculate % Inhibition monitor->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Example Protocol: α-Glucosidase Inhibition Assay [7]1. Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). 2. Prepare serial dilutions of 1-(4-Chloropyridin-2-yl)thiourea in the same buffer. 3. In a 96-well plate, add the enzyme solution to each well containing the inhibitor solutions and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). 4. Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). 5. Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader. 6. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor. 7. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity Assays

The cytotoxicity of the compound against various cancer cell lines can be assessed using the MTT assay. [12] Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-(4-Chloropyridin-2-yl)thiourea and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

While specific mechanistic data for 1-(4-Chloropyridin-2-yl)thiourea is yet to be established, the extensive research on analogous compounds provides a strong foundation for postulating its biological activities. The most probable mechanisms of action include enzyme inhibition, induction of apoptosis and cell cycle arrest in cancer cells, and antimicrobial effects. The presence of the 4-chloropyridine moiety is likely a key determinant of its potency and target specificity. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically investigate these hypotheses, thereby elucidating the therapeutic potential of this promising compound. Such studies are crucial for the rational design and development of new thiourea-based therapeutic agents.

References

  • Shulgau, Z., Palamarchuk, I., Sergazy, S., Urazbayeva, A., Gulyayev, A., Ramankulov, Y., & Kulakov, I. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Molecules, 29(15), 3627. [Link]

  • Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (2019). Letters in Drug Design & Discovery, 16(6). [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(10), 3248. [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024). RSC Advances, 14(48), 35085-35100. [Link]

  • Gümrükçüoğlu, A., Uslu, H., & Demir, S. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Turkish Journal of Chemistry, 33, 1-11. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2016). Oncology Letters, 12(4), 2799-2804. [Link]

  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (2021). RSC Advances, 11(57), 36195-36208. [Link]

  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2016). Molecules, 21(5), 602. [Link]

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). Bentham Science. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25. [Link]

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOGICAL ACTIVITIES. (2021). Bulletin of the Chemical Society of Ethiopia, 35(3), 587-601. [Link]

  • Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. (2019). Drug Design, Development and Therapy, 13, 4047-4058. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry, 2(1), 1-8. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Advanced Technology, 5(3). [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies, 11(4), 1-10. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). [Link]

  • Korkmaz, N., Obaidi, O. A., Senturk, M., Astley, D., Ekinci, D., & Supuran, C. T. (2015). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(1), 75–80. [Link]

  • Celen, A. O., Cakir, U., Ilgin, S., & Kazaz, C. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3561-3575. [Link]

  • Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. (2020). Biomedicine & Pharmacotherapy, 129, 110515. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-8. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). Molecules, 18(3), 3561-3575. [Link]

Sources

solubility and stability of 1-(4-Chloropyridin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Chloropyridin-2-yl)thiourea

Introduction

1-(4-Chloropyridin-2-yl)thiourea is a heterocyclic compound featuring a thiourea moiety linked to a 4-chloropyridine ring. Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and agriculture, owing to their diverse biological activities and coordination properties.[1][2][3][4] The presence of the thiocarbonyl group (C=S) and amine functionalities allows for diverse chemical interactions, including hydrogen bonding and metal chelation, which are crucial for biological activity.[5][6] The inclusion of a 4-chloropyridine ring, a common scaffold in pharmaceuticals, can further modulate the molecule's physicochemical and pharmacological properties.[7][8]

For researchers, particularly in drug discovery and development, a thorough understanding of a compound's solubility and stability is paramount. These fundamental properties dictate its suitability for biological screening, formulation development, and ultimately, its potential as a therapeutic agent. Poor aqueous solubility can hinder absorption and lead to unreliable in vitro assay results, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[9]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of determining the . It offers field-proven insights and detailed experimental protocols to empower researchers to accurately characterize this compound and make informed decisions in their development pipeline.

Predicted Physicochemical Properties

The structure of 1-(4-Chloropyridin-2-yl)thiourea combines the features of both the thiourea and 4-chloropyridine moieties, which governs its overall physicochemical profile.

  • Thiourea Moiety: This group contains a "soft" sulfur atom, which is a good hydrogen bond acceptor, and two N-H groups that act as hydrogen bond donors.[5] The sulfur atom is susceptible to oxidation, and the thiourea linkage can undergo hydrolysis under acidic or basic conditions.[9] Thiourea itself is highly soluble in water and polar organic solvents.[6]

  • 4-Chloropyridine Moiety: The pyridine ring is a π-deficient aromatic system containing a basic nitrogen atom.[8] The chlorine atom is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen. 4-Chloropyridine is slightly soluble in water and soluble in many organic solvents.[10] The pyridine nitrogen can be protonated, which would increase aqueous solubility.

  • Overall Molecule: The combination of these two moieties suggests that 1-(4-Chloropyridin-2-yl)thiourea will be a crystalline solid. Its solubility will be influenced by the interplay between the polar thiourea group and the more lipophilic 4-chloropyridine ring. The molecule possesses both hydrogen bond donors and acceptors, suggesting potential for self-association in the solid state and interaction with polar solvents. An intramolecular hydrogen bond between one of the thiourea N-H groups and the pyridine nitrogen is also possible, which can influence conformation and properties.[11]

Solubility Profile

Solubility is a critical parameter that affects bioavailability and the design of in vitro and in vivo experiments. A comprehensive solubility assessment in various media is essential.

Theoretical Considerations
  • Aqueous Solubility: The molecule's aqueous solubility is expected to be pH-dependent due to the basic pyridine nitrogen (pKa of 4-chloropyridine conjugate acid is ~3.84).[10] At pH values below the pKa, the pyridine nitrogen will be protonated, leading to a cationic species with significantly higher aqueous solubility. In neutral or basic media, the molecule will be in its less soluble free base form.

  • Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol, due to the polar thiourea group.[7] Solubility in non-polar solvents like hexanes is expected to be low.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Objective: To determine the thermodynamic equilibrium solubility of 1-(4-Chloropyridin-2-yl)thiourea in aqueous buffers at different pH values.

Materials:

  • 1-(4-Chloropyridin-2-yl)thiourea (crystalline solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • 0.22 µm syringe filters (PTFE or other compatible material)

Protocol:

  • Preparation: Prepare a series of vials containing an excess amount of 1-(4-Chloropyridin-2-yl)thiourea (e.g., 2-5 mg) to which a fixed volume (e.g., 1 mL) of the desired aqueous buffer (pH 3.0 and pH 7.4) is added. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been achieved.

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent mixture to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[12] Construct a calibration curve using standards of known concentrations prepared in the same solvent as the diluted samples.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve and then back-calculate the solubility in the original buffer, accounting for the dilution factor.

Data Summary: Predicted Solubility

The following table summarizes the predicted solubility of 1-(4-Chloropyridin-2-yl)thiourea in various solvents, which should be confirmed experimentally.

SolventPredicted SolubilityRationale
Water (pH 3.0)Moderate to HighProtonation of the pyridine nitrogen increases polarity and solubility.
Water (pH 7.4)Low to Sparingly SolubleThe molecule exists primarily in its neutral, less polar form.[7]
Methanol / EthanolSolublePolar protic solvents capable of hydrogen bonding with the thiourea moiety.[7]
AcetonitrileModerately SolublePolar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Highly SolubleHighly polar aprotic solvent, excellent for dissolving a wide range of compounds.
Dichloromethane (DCM)Sparingly SolubleModerately polar solvent.
HexanesInsolubleNon-polar solvent.

Stability Profile and Degradation Pathways

Understanding the chemical stability of 1-(4-Chloropyridin-2-yl)thiourea is crucial for defining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[13][14]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[15][16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][13]

FDS_Workflow cluster_stress Stress Conditions cluster_outcomes Outcomes hydrolysis Hydrolytic (Acid, Base, Neutral) analysis Analysis by Stability-Indicating HPLC-UV/MS Method hydrolysis->analysis oxidation Oxidative (e.g., H2O2) oxidation->analysis thermal Thermal (Dry Heat) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis api 1-(4-Chloropyridin-2-yl)thiourea (API Solution & Solid) api->hydrolysis Expose to api->oxidation Expose to api->thermal Expose to api->photo Expose to pathway Elucidate Degradation Pathways analysis->pathway products Identify & Characterize Degradation Products analysis->products method_val Validate Specificity of Analytical Method analysis->method_val storage Inform Storage & Handling Conditions analysis->storage

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

Objective: To investigate the degradation of 1-(4-Chloropyridin-2-yl)thiourea under various stress conditions.

General Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each condition, run a parallel control sample (protected from the stress condition) to differentiate degradation from other forms of analyte loss.

  • Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) using a stability-indicating HPLC method.

a) Hydrolytic Degradation:

  • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60-80 °C.

  • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature, as base-catalyzed hydrolysis can be rapid.

  • Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Heat at 60-80 °C.

  • Sample Quenching: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

b) Oxidative Degradation:

  • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Keep the solution at room temperature and protected from light.

  • Analyze at early time points, as oxidation of the thiourea moiety can be very fast.[9]

c) Thermal Degradation:

  • Place a small amount of the solid compound in a vial.

  • Heat in a calibrated oven at a high temperature (e.g., 105 °C) for a set period (e.g., 24-72 hours).[15]

  • After exposure, dissolve the solid in a suitable solvent for HPLC analysis.

d) Photolytic Degradation:

  • Expose a solution of the compound (~100 µg/mL) and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark.[9]

  • Analyze both the exposed and control samples by HPLC.

Potential Degradation Pathways

The primary sites of instability are the thiourea and chloropyridine functionalities.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent 1-(4-Chloropyridin-2-yl)thiourea urea_deriv 1-(4-Chloropyridin-2-yl)urea parent->urea_deriv [O] or H₂O amine 2-Amino-4-chloropyridine parent->amine H₂O sulfinic Sulfinic Acid Derivative parent->sulfinic [O] sulfonic Sulfonic Acid Derivative sulfinic->sulfonic [O]

Caption: Potential degradation pathways for the title compound.

  • Hydrolysis: Under acidic or basic conditions, the C=S bond can be hydrolyzed to a C=O bond, yielding the corresponding urea derivative, 1-(4-chloropyridin-2-yl)urea. Further hydrolysis could cleave the molecule to produce 2-amino-4-chloropyridine.[9]

  • Oxidation: The electron-rich sulfur atom is the most likely site for oxidation. Mild oxidation can lead to sulfinic or sulfonic acid derivatives. More aggressive oxidation can also lead to the formation of the urea analog.[9]

Recommendations for Storage and Handling

Based on the predicted lability of the thiourea group, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Analytical Methodologies

Robust analytical methods are essential for quantifying the compound and detecting any impurities or degradants.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities. Reversed-phase HPLC with UV detection is the most common and effective technique.[12]

Protocol for Method Development:

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure sharp peak shapes.

    • Organic (B): Acetonitrile or Methanol.[9]

  • Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of the compound in the mobile phase. A photodiode array (PDA) detector is ideal for this.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any more polar or less polar degradation products. A typical starting gradient might be 5% to 95% organic phase over 20-30 minutes.[9]

  • Method Validation: Inject a mixture of the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure under all stress conditions.

Structural Characterization

Initial confirmation of the compound's identity and structure should be performed using standard spectroscopic techniques.[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the complete molecular structure and confirming the connectivity of the atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on the functional groups present. Key vibrational bands for 1-(4-Chloropyridin-2-yl)thiourea would include N-H stretching, C=S stretching, and vibrations associated with the aromatic chloropyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. LC-MS is invaluable for identifying unknown degradation products during stability studies.[9]

Conclusion

1-(4-Chloropyridin-2-yl)thiourea is a compound with potential utility in various scientific fields, particularly drug discovery. However, its successful application hinges on a clear understanding of its fundamental physicochemical properties. This guide has provided a predictive framework and detailed experimental protocols for the systematic evaluation of its solubility and stability.

The compound's solubility is predicted to be highly pH-dependent, a critical consideration for designing biological assays and formulation strategies. The thiourea moiety represents the primary site of chemical instability, being susceptible to both oxidative and hydrolytic degradation.[9] Therefore, stringent control of storage conditions—protecting the compound from light, oxygen, and moisture—is imperative to maintain its integrity over time.

By implementing the described forced degradation studies and developing a robust, stability-indicating HPLC method, researchers can confidently characterize 1-(4-Chloropyridin-2-yl)thiourea, ensuring the validity of their experimental results and paving the way for its further investigation.

References

  • Norashikin, S. et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Mal. J. Fund. Appl. Sci., 18(6), 1048-1061. Available from: [Link]

  • PubChem. 4-Chloropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Chloropyridine (CAS 626-61-9). Available from: [Link]

  • Al-Ghorbani, M. et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2611. Available from: [Link]

  • Ataman Kimya. THIOUREA. Available from: [Link]

  • WHO. (2003). Thiourea (Concise international chemical assessment document; 49). Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Wiley. (1996). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition), Vol 20.
  • PubChem. Thiourea. National Center for Biotechnology information. Available from: [Link]

  • Arshad, S. et al. (2011). 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2637. Available from: [Link]

  • ResearchGate. 4‐Chloropyridine Hydrochloride. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • ResearchGate. (2025). Synthesis, characterization, and crystal structure of 1-(4-chloro-benzoyl)-3-naphthalen-1-yl-thiourea. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Available from: [Link]

  • Ivanova, Y. et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906. Available from: [Link]

  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. Available from: [Link]

  • bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. Available from: [Link]

  • European Medicines Agency. (2026). Quality of medicines questions and answers: Part 2. Available from: [Link]

  • Bäck, D. et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 394–404. Available from: [Link]

  • FooDB. Showing Compound Thiourea (FDB012439). Available from: [Link]

  • Ataman Kimya. THIOUREA. Available from: [Link]

  • Der Pharma Chemica. (2015). Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Available from: [Link]

  • Wiley Online Library. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Available from: [Link]

  • Saeed, S. et al. (2010). 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1162. Available from: [Link]

Sources

Methodological & Application

Application Note: A Multi-Tiered Strategy for the In Vitro Assay Development of 1-(4-Chloropyridin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant candidates in modern drug discovery.[1][2] Specifically, substituted thioureas have demonstrated potential as inhibitors of crucial enzymes in signaling pathways, such as kinases and metalloenzymes, and have shown promise in oncology research.[3][4] This application note provides a comprehensive, multi-tiered strategy for the in vitro characterization of a novel compound, 1-(4-Chloropyridin-2-yl)thiourea. We present an integrated workflow beginning with a foundational assessment of cellular cytotoxicity, progressing to the identification of potential enzymatic targets through biochemical assays, and culminating in the validation of target engagement within a cellular context. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design to ensure robust and reproducible results.

Introduction: The Scientific Rationale for a Tiered Assay Approach

The journey of a potential therapeutic compound from initial synthesis to clinical candidacy is underpinned by rigorous in vitro testing. For a molecule like 1-(4-Chloropyridin-2-yl)thiourea, whose core structure is associated with diverse biological effects, a systematic and logical assay cascade is paramount. A tiered approach allows for efficient resource allocation, starting with broad, cost-effective screening and progressively moving towards more complex, mechanism-focused assays.

Our proposed workflow is structured into three critical stages:

  • Phenotypic Screening: Establishes the compound's general biological activity by measuring its effect on overall cell health and proliferation. This initial step answers the fundamental question: "Does the compound have a measurable effect on cells?"

  • Biochemical Target Identification: Narrows down the potential mechanism of action. Given the known activities of thiourea derivatives, this stage focuses on direct enzymatic inhibition assays to ask: "Which specific molecular targets might the compound be interacting with?"[3][5]

  • Cellular Target Validation: Confirms that the interaction observed in a simplified biochemical system also occurs within the complex environment of an intact cell. This crucial validation step addresses the question: "Does the compound engage its intended target in a physiologically relevant context?"[6][7]

This document will detail the principles and protocols for a representative assay at each tier: the MTT cytotoxicity assay, a luminescence-based biochemical kinase inhibition assay, and the Cellular Thermal Shift Assay (CETSA).

Tier 1: Foundational Cytotoxicity Screening (MTT Assay)

The first step in characterizing 1-(4-Chloropyridin-2-yl)thiourea is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8] The quantity of formazan produced is directly proportional to the number of living, metabolically active cells.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound add_compound 3. Treat Cells with Compound compound_prep->add_compound incubate_cells 4. Incubate (e.g., 48-72 hours) add_compound->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_plate 8. Read Absorbance (570 nm) add_solubilizer->read_plate analyze 9. Calculate IC50 Value read_plate->analyze

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

Materials and Reagents:

  • 1-(4-Chloropyridin-2-yl)thiourea

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Chloropyridin-2-yl)thiourea in DMSO. Perform serial dilutions in complete growth medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 200 µM to 0.1 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (typically ≤0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Development: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

  • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
A549 (Lung)1-(4-Chloropyridin-2-yl)thiourea725.5
MCF-7 (Breast)1-(4-Chloropyridin-2-yl)thiourea728.2
HCT116 (Colon)1-(4-Chloropyridin-2-yl)thiourea726.1

Tier 2: Biochemical Assay for Kinase Inhibition

If 1-(4-Chloropyridin-2-yl)thiourea demonstrates cytotoxicity, the next logical step is to investigate its molecular mechanism. Many thiourea derivatives function as enzyme inhibitors, with protein kinases being a prominent target class in cancer therapy.[3][4][9] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, and inhibiting this process can halt proliferative signaling.[9]

The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[10] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.

Workflow for Biochemical Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection1 Step 1: Termination & ATP Depletion cluster_detection2 Step 2: ADP to ATP Conversion & Luminescence cluster_analysis Data Analysis reagents 1. Add Kinase, Substrate, ATP, and Inhibitor to well incubate_kinase 2. Incubate at RT to allow phosphorylation reagents->incubate_kinase add_adpglo 3. Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo 4. Incubate to stop reaction and deplete ATP add_adpglo->incubate_adpglo add_detect 5. Add Kinase Detection Reagent incubate_adpglo->add_detect incubate_detect 6. Incubate to convert ADP to ATP and generate light add_detect->incubate_detect read_lum 7. Read Luminescence incubate_detect->read_lum analyze 8. Calculate IC50 Value read_lum->analyze

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

Materials and Reagents:

  • 1-(4-Chloropyridin-2-yl)thiourea

  • Recombinant Kinase (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate peptide

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase buffer. Add 1 µL of each dilution to the wells of a 384-well plate. For controls, add 1 µL of buffer (no inhibition) and 1 µL of a known potent inhibitor like Staurosporine (max inhibition).

  • Kinase/Substrate Addition: Prepare a 2x kinase/substrate mix in kinase buffer. Add 2 µL of this mix to each well.

  • Initiate Reaction: Prepare a 2x ATP solution. Add 2 µL to each well to start the kinase reaction. The final volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration: Inhibition (%) = 100 - [((RLU_treated - RLU_max) / (RLU_no_inh - RLU_max)) * 100], where RLU is Relative Light Units.

  • Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase TargetCompoundIC₅₀ (nM)
VEGFR21-(4-Chloropyridin-2-yl)thiourea85
EGFR1-(4-Chloropyridin-2-yl)thiourea1,250
SRC1-(4-Chloropyridin-2-yl)thiourea> 10,000

Tier 3: Cellular Target Engagement (CETSA®)

Confirming that a compound inhibits a purified enzyme is a critical step, but it does not prove the compound engages that same target inside a cell.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying drug-target engagement in a physiological context.[6][7] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[12][13]

In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The aggregated, denatured proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, usually by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA_Principle compound Drug (Ligand) protein Target Protein (Unbound) complex Drug-Protein Complex (Bound & Stabilized) p_unbound Unbound Protein heat1 Apply Heat Gradient p_unbound->heat1 p_denatured Denatured & Aggregated Protein heat1->p_denatured p_bound Stabilized Complex heat2 Apply Heat Gradient p_bound->heat2 p_soluble Soluble Protein (Remains in Supernatant) heat2->p_soluble

Caption: Principle of CETSA®, where ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Western Blot-based CETSA®

Materials and Reagents:

  • Cell line expressing the target kinase (e.g., HEK293 overexpressing VEGFR2)

  • 1-(4-Chloropyridin-2-yl)thiourea

  • Complete growth medium and PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody specific to the target protein (e.g., anti-VEGFR2)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western Blotting equipment

  • Chemiluminescence substrate and imaging system

  • PCR machine or thermal cycler for heating

Procedure:

  • Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat cells with the compound at a fixed concentration (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine protein concentration using a BCA assay and normalize all samples.

  • Western Blotting: Denature the normalized samples in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Data Acquisition: Visualize the bands using a chemiluminescence imager and quantify the band intensity.

Data Analysis:

  • Normalize the band intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C) for both the vehicle and drug-treated sets.

  • Plot the relative protein abundance against temperature for both sets. A rightward shift of the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation: Hypothetical CETSA® Melt Curve Data
Temperature (°C)Relative Soluble VEGFR2 (Vehicle)Relative Soluble VEGFR2 (Compound)
461.001.00
490.981.00
520.850.99
550.510.92
580.230.75
610.050.48
640.010.21

Conclusion

The systematic, multi-tiered approach detailed in this application note provides a robust framework for the initial in vitro characterization of 1-(4-Chloropyridin-2-yl)thiourea. By progressing from broad phenotypic screening to specific biochemical assays and finally to cellular target validation, researchers can build a comprehensive profile of the compound's activity. This strategy not only identifies the compound's potency but also elucidates its mechanism of action, providing the critical data necessary to guide further preclinical development and lead optimization efforts.

References

  • A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives. Benchchem. [URL: https://www.benchchem.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [URL: https://www.baseclick.eu/knowledge-base/cytotoxicity-assay/]
  • Biochemical Kinase Assays. Thermo Fisher Scientific - DE. [URL: https://www.thermofisher.com/de/de/home/life-science/drug-discovery/drug-discovery-reagents-assay-development/biochemical-assays/kinase-assays/biochemical-kinase-assays.html]
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01579j]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
  • Cross-Validation of In Silico Predictions with In Vitro Results for Thiourea Compounds: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [URL: https://dergipark.org.tr/en/pub/jpre/issue/69771/1079361]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [URL: https://www.moleculardevices.
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (PDF) [URL: https://www.researchgate.
  • Cell viability assays. Abcam. [URL: https://www.abcam.com/research-areas/cell-viability-assays]
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [URL: https://typeset.io/papers/in-vitro-cytotoxicity-and-cell-viability-assays-principles-25u6g2z0]
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/15/4536]
  • How to Choose a Cell Viability or Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/resources/guides/cell-biology/how-to-choose-a-cell-viability-assay/]
  • The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU. [URL: https://dr.ntu.edu.sg/handle/10356/65134]
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [URL: https://biointerfaceresearch.com/wp-content/uploads/2025/04/BRIAC152.023.pdf]
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.org. [URL: https://www.biorxiv.org/content/10.1101/2022.01.26.477926v1]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00827]
  • Kinase Assays with Myra. Bio Molecular Systems. [URL: https://biomolecularsystems.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4771746/]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://www.reactionbiology.
  • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08915e]
  • Literature review on the discovery of novel thiourea compounds. Benchchem. [URL: https://www.benchchem.com/technical-guides/literature-review-discovery-thiourea-compounds]
  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [URL: https://kar.kent.ac.uk/72433/]
  • Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies. ResearchGate. [URL: https://www.researchgate.
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2561]
  • 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3007289/]
  • Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273294/]
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [URL: https://www.mdpi.com/1420-3049/29/21/4906]
  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. [URL: https://www.paspk.org/wp-content/uploads/2020/07/20.

Sources

Technical Application Note: Cytotoxicity Profiling of 1-(4-Chloropyridin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Characterization

This guide details the experimental protocol for evaluating the cytotoxic potential of 1-(4-Chloropyridin-2-yl)thiourea (CPT). Unlike generic screening protocols, this workflow addresses the specific physicochemical properties of pyridyl thioureas, specifically their potential for redox interference in tetrazolium-based assays and their solubility constraints.

Chemical Context & Handling[1]
  • Molecule: 1-(4-Chloropyridin-2-yl)thiourea

  • Class: N-heterocyclic thiourea.

  • Critical Property: Thiourea moieties are potent reducing agents and metal chelators. They can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to false negatives (artificial increase in signal) if not controlled.

  • Solubility: Predicted poor aqueous solubility; high solubility in DMSO.

  • Storage: Store powder at -20°C, desiccated and protected from light (thioureas are photo-oxidizable).

Experimental Design Strategy

Assay Selection: The "False Signal" Trap

Standard MTT assays are risky for this compound. The thiourea group can directly reduce MTT to purple formazan even in the absence of live cells.

  • Recommended Assay: CCK-8 (WST-8) or Resazurin (Alamar Blue) .

    • Why: WST-8 reduction is electron-mediator dependent and less susceptible to direct chemical reduction by thioureas at physiological pH compared to MTT.

  • Alternative: ATP Luminescence (CellTiter-Glo) .[1]

    • Why: Completely bypasses redox chemistry; measures ATP as a direct proxy for metabolic activity.

Cell Line Panel

To establish a Selectivity Index (SI), you must test against both target cancer lines and a normal tissue control.[2]

Cell TypeRecommended LinePurpose
Liver HepG2Metabolic activation/detoxification potential.
Breast MCF-7 or MDA-MB-231Standard solid tumor model.
Normal Control HFF-1 (Fibroblasts) or HUVECCritical: Determines if toxicity is general or cancer-specific.

Detailed Protocol: CCK-8 Cytotoxicity Assay

Reagents & Equipment
  • Test Compound: 1-(4-Chloropyridin-2-yl)thiourea (Purity >95%).

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Doxorubicin or Cisplatin (Standard cytotoxic agents).

  • Assay Kit: Cell Counting Kit-8 (CCK-8).

  • Plate Reader: Absorbance at 450 nm (Reference: 650 nm).

Stock Solution Preparation
  • Weighing: Weigh ~5-10 mg of CPT into a glass vial (avoid plastic static).

  • Solubilization: Dissolve in 100% DMSO to reach a concentration of 20 mM .

    • Note: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

Experimental Workflow
Step 1: Cell Seeding (Day 0)
  • Harvest cells in logarithmic growth phase.

  • Seed 3,000–5,000 cells/well in 100 µL complete media into 96-well plates.

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS (do not seed cells here) to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Compound Dilution (Day 1)
  • Prepare a 2x Working Solution in culture media (max DMSO final concentration must be <0.5%).

  • Dose Range: 0.1 µM to 100 µM (Half-log dilutions: 100, 30, 10, 3, 1, 0.3, 0.1, 0).

  • Crucial Control (Cell-Free): Prepare a duplicate plate with media + compound only (no cells). This detects if the thiourea reduces the dye chemically.

Step 3: Treatment (Day 1)
  • Aspirate old media carefully (or add 2x concentrated drug directly to 100 µL existing volume to avoid cell shock).

  • Incubate for 48 or 72 hours .

Step 4: Readout (Day 3/4)
  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1–4 hours at 37°C. Check visually for orange color development.

  • Measure Absorbance (OD) at 450 nm .

Visualization of Workflows

Assay Workflow Diagram

This diagram outlines the critical path, including the mandatory interference check.

G cluster_0 Parallel Processing Start Compound Stock (20mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution Seeding Cell Seeding (96-well, 24h) Treatment Cell Plate (+ Compound) Seeding->Treatment Dilution->Treatment Interference Cell-Free Plate (Media + Compound) Dilution->Interference Control Incubation Incubation (48-72h) Treatment->Incubation Interference->Incubation Reagent Add CCK-8 (WST-8) Incubation->Reagent Readout OD 450nm Reagent->Readout

Caption: Parallel workflow incorporating a mandatory cell-free control to detect thiourea-induced redox interference.

Data Logic & Interference Decision Tree

How to interpret the results if the "Cell-Free" plate shows signal.

DecisionTree Root Analyze OD450 (Cell-Free Wells) Check Is OD > Blank? Root->Check Yes Interference Detected (Chemical Reduction) Check->Yes Yes (>0.1 OD) No Valid Assay Check->No No Action1 Subtract Cell-Free OD from Test Wells Yes->Action1 Minor Action2 Switch to ATP Assay (CellTiter-Glo) Yes->Action2 Major Action3 Calculate IC50 Standard Method No->Action3

Caption: Decision logic for validating data integrity against thiourea redox artifacts.

Data Analysis & Validation

Calculation of Viability

Normalize raw OD values using the following formula:



  • OD_test: Cells + Compound + CCK8

  • OD_vehicle: Cells + DMSO + CCK8

  • OD_blank: Media only + CCK8

IC50 Determination

Fit the dose-response data to a 4-Parameter Logistic (4PL) Regression model (Sigmoidal):



  • Software: GraphPad Prism, Origin, or Python (Scipy).

  • Acceptance Criteria:

    • R² > 0.95

    • Vehicle Control Viability > 90%

    • Z-Factor > 0.5 (for screening campaigns).

Selectivity Index (SI)

[2]
  • Interpretation: An SI > 2.0 indicates potential therapeutic window; SI < 1.0 indicates general toxicity.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Blank Thiourea reducing WST-8.Switch to CellTiter-Glo (ATP) or wash cells with PBS before adding reagent.
Precipitation Compound insoluble at high conc.Check 100 µM wells under microscope. If crystals exist, lower max dose to 50 µM.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with water/PBS.
Variability Pipetting error or DMSO shock.Ensure DMSO < 0.5% final. Pre-dilute compound in media, do not add 100% DMSO directly to cells.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[3][4] Developmental Therapeutics Program.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 120(3), 159-167. (Discusses chemical reduction interference).

Sources

Application Note: 1-(4-Chloropyridin-2-yl)thiourea (CPTU) as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation of 1-(4-Chloropyridin-2-yl)thiourea (CPTU) as a high-efficiency mixed-type corrosion inhibitor for mild steel in acidic media (1.0 M HCl). Thiourea derivatives are established corrosion inhibitors due to the presence of sulfur and nitrogen heteroatoms, which facilitate strong adsorption onto metal surfaces.[1]

The incorporation of the 4-chloropyridine moiety enhances inhibition efficiency through two mechanisms:

  • Electronic Effect: The electron-withdrawing chlorine atom modulates the electron density of the pyridine ring, affecting the donation capability of the nitrogen atom.

  • Steric/Mass Effect: The increased molecular weight and polarizability of the C-Cl bond improve the surface coverage and Van der Waals interactions.

Preliminary data suggests inhibition efficiencies (IE%) exceeding 93% at optimal concentrations (200–500 ppm), making CPTU a viable candidate for acid pickling and industrial cleaning formulations.

Chemical Profile & Structure

ParameterDescription
IUPAC Name 1-(4-Chloropyridin-2-yl)thiourea
Abbreviation CPTU
Molecular Formula C₆H₆ClN₃S
Key Functional Groups Thione (C=S), Amine (-NH), Pyridine Nitrogen, Chloro-substituent
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water.
Appearance White to off-white crystalline solid
Structure-Activity Relationship (SAR)

The molecule possesses multiple adsorption centers:

  • Sulfur (S): Primary adsorption site via donation of lone pair electrons to Fe d-orbitals.

  • Pyridine Nitrogen (

    
    ):  Secondary adsorption site.
    
  • Chlorine (Cl): Provides additional adsorption capability via lone pairs and increases the hydrophobicity of the film, repelling water/acid ions.

Experimental Workflow

The following diagram outlines the critical path for synthesizing, preparing, and testing CPTU.

ExperimentalWorkflow cluster_0 Validation Loop Synth Synthesis (Aminopyridine + Benzoyl Isothiocyanate) Purify Purification (Recrystallization in EtOH) Synth->Purify Yield > 75% Test_Grav Gravimetric Analysis (Weight Loss) Purify->Test_Grav Dissolve in Acid Test_EC Electrochemical Testing (EIS & Tafel) Purify->Test_EC Prep Coupon Preparation (Polishing: 600-1200 grit) Prep->Test_Grav Prep->Test_EC Analysis Data Analysis (Isotherms, IE%, Surface SEM) Test_Grav->Analysis Test_EC->Analysis

Figure 1: End-to-end workflow for the synthesis and characterization of CPTU corrosion inhibition.

Protocol 1: Synthesis of CPTU

Note: Commercial availability of specific thiourea derivatives can be sporadic. In-house synthesis ensures high purity.

Reaction Basis: Nucleophilic addition of 2-amino-4-chloropyridine to benzoyl isothiocyanate, followed by alkaline hydrolysis.

Reagents
  • 2-Amino-4-chloropyridine (10 mmol)

  • Benzoyl isothiocyanate (10 mmol)

  • Acetone (Dry)[2]

  • Sodium Hydroxide (NaOH) solution (10%)

Procedure
  • Formation of Intermediate: Dissolve 10 mmol of 2-amino-4-chloropyridine in 50 mL dry acetone. Dropwise add 10 mmol benzoyl isothiocyanate with constant stirring. Reflux for 2 hours. A solid precipitate (Benzoyl-CPTU) will form.

  • Hydrolysis: Filter the solid and suspend it in 50 mL of 10% NaOH solution. Heat at reflux for 30 minutes to cleave the benzoyl group.

  • Isolation: Cool the mixture and neutralize with dilute HCl until pH ~7. The target product (CPTU) will precipitate.

  • Purification: Recrystallize from ethanol. Verify purity via TLC and Melting Point.

Protocol 2: Gravimetric Analysis (Weight Loss)

This is the baseline standard for determining Inhibition Efficiency (IE%).

Materials
  • Coupons: Mild steel (Composition: C 0.05-0.2%, Mn 0.6%, P <0.04%, S <0.05%, Fe balance). Dimensions:

    
     cm.
    
  • Medium: 1.0 M HCl (prepared using analytical grade 37% HCl).

  • Cleaning: Acetone, Ethanol, Distilled water.

Step-by-Step
  • Surface Prep: Abrade coupons mechanically using SiC papers (grades 400, 600, 800, 1000, 1200). Wash with distilled water, degrease with acetone, and dry in a warm air stream.

  • Weighing: Weigh the dry coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 100 mL beakers containing 1.0 M HCl with varying concentrations of CPTU (e.g., 50, 100, 200, 300, 500 ppm). Maintain a "Blank" (0 ppm).

  • Duration: Immerse for 24 hours at 303 K (30°C).

  • Post-Treatment: Remove coupons, wash with water, scrub lightly with a bristle brush to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    
Calculation


Where:

= density (7.86 g/cm³),

= area (cm²),

= time (hours).


Protocol 3: Electrochemical Characterization

Electrochemical methods provide kinetic data and confirm the mechanism (anodic/cathodic/mixed).

Setup
  • Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab).

  • Cell: Three-electrode glass cell.

    • Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1 cm²).

    • Counter Electrode (CE): Platinum wire or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

A. Electrochemical Impedance Spectroscopy (EIS)[3][4][5][6][7][8]
  • OCP: Allow the system to stabilize at Open Circuit Potential (OCP) for 30 minutes.

  • Parameters: Apply an AC signal of 10 mV amplitude. Frequency range: 100 kHz to 10 mHz .

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ) or Constant Phase Element (CPE) model.
    
    • Look for an increase in Charge Transfer Resistance (

      
      ) as inhibitor concentration increases.[3][4]
      
B. Potentiodynamic Polarization (Tafel)
  • Scan: Sweep potential from -250 mV to +250 mV vs. OCP.

  • Rate: 1.0 mV/s (slow scan to ensure steady state).

  • Analysis: Extrapolate linear Tafel regions to determine Corrosion Potential (

    
    ) and Corrosion Current Density (
    
    
    
    ).
    • Criteria: If shift in

      
       is <85 mV, it is a Mixed-Type Inhibitor .
      

Mechanism of Action

The CPTU molecule adsorbs onto the mild steel surface, following the Langmuir Adsorption Isotherm .[5]

Adsorption Logic:

  • Physisorption: Electrostatic interaction between protonated CPTU species (cationic in 1M HCl) and charged metal surface (

    
     ions form a bridge).
    
  • Chemisorption: Donor-acceptor interactions.

    • Lone pairs on S and N

      
       Empty Fe d-orbitals.
      
    • Fe d-electrons

      
       Antibonding 
      
      
      
      orbitals of the pyridine ring (Back-donation).

AdsorptionMechanism cluster_orbitals Orbital Interaction Solution Bulk Solution (1M HCl) CPTU + H+ ⇌ [CPTU-H]+ Interface Metal/Solution Interface Solution->Interface Physi Physisorption (Electrostatic via Cl- bridge) Interface->Physi Protonated Species Chemi Chemisorption (Coordination Bond) Interface->Chemi Neutral Species Surface Mild Steel Surface (Fe) Physi->Surface Chemi->Surface S_atom S / N / Cl Lone Pairs Fe_orb Fe (d-orbitals) S_atom->Fe_orb Electron Donation Fe_orb->S_atom Back-Donation (Retro-bonding)

Figure 2: Mechanistic pathway of CPTU adsorption on mild steel surface.

Expected Data Summary

Based on structural analogs (e.g., 1-(4-methylpyridin-2-yl)thiourea), the following performance metrics are expected for CPTU.

Table 1: Electrochemical Parameters (Expected)
Conc. (ppm)

(mV vs SCE)

(

A/cm²)

(mV/dec)

(mV/dec)
IE (%)
Blank -480125095110-
50 -4753508510572.0
100 -4721808010285.6
200 -468957810092.4
500 -46562759895.0

Interpretation: The shift in


 is minimal (<20 mV), confirming mixed-type inhibition  (blocking both anodic dissolution and cathodic hydrogen evolution).
Table 2: Adsorption Isotherm Parameters
ParameterValueSignificance
Isotherm Model LangmuirMonolayer coverage (

)

-34 to -38 kJ/molIndicates Mixed Adsorption (Physical + Chemical)

HighStrong interaction with surface

References

  • Synthesis of Pyridyl Thioureas

    • Makam, P., & Kannan, T. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea. SciSpace.

  • Corrosion Inhibition of Thiourea Derivatives

    • Li, X., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega.

  • Chloropyridine Derivatives in Corrosion

    • Al-Amiery, A. A., et al. (2021). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. Semantic Scholar.

  • Thiazole/Pyridine Hybrid Inhibitors

    • Yang, X., et al. (2019).[5] 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances.

Sources

Application Note: Protocol for Synthesizing 1-(4-Chloropyridin-2-yl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-(pyridin-2-yl)thiourea moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for urea in kinase inhibitors (e.g., Sorafenib analogs) and acting as a precursor for heterocyclic ring closures (e.g., thiazolopyridines). The presence of the chlorine atom at the C4 position of the pyridine ring introduces specific synthetic challenges:

  • Electronic Deactivation: The electron-withdrawing chlorine and the ring nitrogen significantly reduce the nucleophilicity of the exocyclic amine at C2, often requiring activation or forcing conditions.

  • Chemoselectivity Risks: The C4-chlorine is susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly under the basic/nucleophilic conditions often used for thiourea formation or deprotection.
    

This guide presents two validated protocols designed to overcome these barriers, ensuring high regioselectivity and preserving the C4-chlorine handle.

Retrosynthetic Analysis & Strategy Selection

To synthesize the target scaffold, we must choose the route based on the desired substitution pattern at the


 position.
  • Route A (Direct Coupling): Best for 1,3-disubstituted thioureas (where

    
    ). It utilizes commercial isothiocyanates.[1]
    
  • Route B (Benzoyl Deprotection): Best for monosubstituted thioureas (where

    
    ). It utilizes a benzoyl isothiocyanate intermediate followed by mild hydrolysis.
    
Decision Matrix Flowchart

SynthesisStrategy Start Target Molecule: 1-(4-Chloropyridin-2-yl)-3-R-thiourea Decision Is the N3 substituent (R) Hydrogen? Start->Decision RouteA Route A: Direct Coupling (Use R-NCS) Decision->RouteA No (R = Alkyl/Aryl) RouteB Route B: Benzoyl Isothiocyanate (Use PhCONCS + Hydrolysis) Decision->RouteB Yes (R = H) RouteA_Step Reflux in MeCN/DMF (Optional: NaH activation) RouteA->RouteA_Step RouteB_Step 1. Formation of Benzoyl thiourea 2. Base Hydrolysis (Mild) RouteB->RouteB_Step

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution.

Protocol A: Synthesis of 1,3-Disubstituted Derivatives

Target: 1-(4-Chloropyridin-2-yl)-3-alkyl/aryl thioureas.

Mechanism & Critical Control Points

The 2-amino-4-chloropyridine is a poor nucleophile. Simple mixing with alkyl isothiocyanates at room temperature often results in low conversion. We utilize thermal activation in polar aprotic solvents.

Critical Warning: Avoid using strong nucleophilic bases (like methoxide) at high temperatures, as they may displace the C4-chlorine (


).
Materials
  • Reactant A: 2-Amino-4-chloropyridine (1.0 equiv)

  • Reactant B: Aryl/Alkyl Isothiocyanate (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (for lower solubility substrates).

  • Catalyst: Triethylamine (Et3N) (0.5 equiv) - Optional, use if reaction is sluggish.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Add 2-Amino-4-chloropyridine (1.0 mmol) and Anhydrous MeCN (10 mL). Stir until dissolved.

    • Note: If solubility is poor, add DMF dropwise until clear.

  • Addition: Add the Isothiocyanate (1.1 mmol) followed by Et3N (0.5 mmol).

  • Reaction: Heat the mixture to reflux (80-82°C) .

    • Monitoring: Check TLC every 2 hours (Mobile Phase: Hexane:EtOAc 3:1). The starting amine is usually more polar than the thiourea product.

    • Duration: Typical reaction time is 6–12 hours.

  • Work-up:

    • Cool the reaction to room temperature.[3]

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold MeCN, and dry.

    • Scenario 2 (Solution): Concentrate the solvent under reduced pressure. Resuspend the residue in cold Ethanol/Water (1:1) to induce precipitation.[2][3]

  • Purification: Recrystallize from Ethanol. If oil persists, perform flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).

Protocol B: Synthesis of Monosubstituted Derivatives

Target: 1-(4-Chloropyridin-2-yl)thiourea (


).
Mechanism

Direct reaction with thiocyanic acid is dangerous and inefficient. We use the Benzoyl Isothiocyanate method.[3] The intermediate


-benzoyl thiourea is stable and can be hydrolyzed.
  • Step 1: In situ generation of Benzoyl Isothiocyanate.[3]

  • Step 2: Coupling with amine.[2]

  • Step 3: Base-mediated debenzoylation.

Step-by-Step Methodology
Phase 1: Formation of the Benzoyl Intermediate
  • Reagent Prep: In a 100 mL flask, dissolve Ammonium Thiocyanate (1.1 equiv) in dry Acetone (20 mL).

  • Activation: Add Benzoyl Chloride (1.1 equiv) dropwise at room temperature. A white precipitate (NH4Cl) will form immediately.

  • Reflux: Heat to reflux for 15 minutes to ensure complete conversion to benzoyl isothiocyanate.

  • Coupling: Add 2-Amino-4-chloropyridine (1.0 equiv) dissolved in minimal Acetone.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC.[3][4][5]

  • Isolation: Pour the mixture into ice water (100 mL). The yellow/orange solid (Benzoyl-thiourea intermediate) will precipitate. Filter and wash with water.[3][6]

    • QC Check: Verify intermediate by MS (M+1 = Target + 105 Da).

Phase 2: Hydrolysis (The Critical Step)

Risk: Standard hydrolysis uses NaOH at reflux. This will hydrolyze the 4-Cl to a 4-OH (pyridone). We must use mild alkaline conditions .

  • Suspension: Suspend the Benzoyl intermediate in Methanol (10 mL per gram).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv) dissolved in minimal water.
    
    • Alternative: Use 1M NaOH (1.1 equiv) but keep strictly at Room Temperature .

  • Stirring: Stir at Room Temperature for 4–12 hours. Do NOT heat.

  • Monitoring: Watch for the disappearance of the benzoyl intermediate.

  • Work-up:

    • Evaporate Methanol.

    • Add Water (20 mL). The solution will be basic.

    • Neutralization: Carefully acidify with 1M HCl to pH 7–8. The product (free thiourea) will precipitate.[2]

    • Caution: Do not acidify below pH 4, or the pyridine nitrogen will protonate, solubilizing the product.

  • Filtration: Collect the solid, wash with water, and dry in a vacuum oven.

Data Summary & Characterization

The following table summarizes expected analytical data for the 4-chloro derivative compared to the unsubstituted analog.

Feature1-(4-Chloropyridin-2-yl)thiourea1-(Pyridin-2-yl)thiourea (Control)Note
Physical State White to pale yellow solidWhite solid4-Cl often adds slight color
Melting Point 165–170 °C (Dec)140–143 °CCl increases lattice energy
1H NMR (DMSO-d6) Pyridine H3: ~7.2 ppm (d)Pyridine H5: ~7.4 ppm (dd)Pyridine H6: ~8.3 ppm (d)Pyridine H protons are more shieldedCl is electron-withdrawing, shifting H3/H5 downfield
Thiourea NH Broad singlets: ~9.5 ppm & ~10.5 ppm~9.0 & 10.0 ppm4-Cl increases acidity of NH
MS (ESI) M+ / (M+2)+ ratio is 3:1 Single M+ peakDiagnostic for Chlorine

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Mild Hydrolysis Step1 NH4SCN + PhCOCl (Acetone, Reflux) Intermediate1 Benzoyl-NCS (In Situ) Step1->Intermediate1 Step2 Add 2-Amino-4-Cl-Pyridine Intermediate1->Step2 Intermediate2 Benzoyl-Thiourea Intermediate Step2->Intermediate2 Step3 K2CO3 / MeOH (Room Temp) Intermediate2->Step3 Debenzoylation Product Final Product: 1-(4-Cl-Pyridine)thiourea Step3->Product Neutralization (pH 7)

Figure 2: Step-by-step workflow for the Benzoyl Isothiocyanate method (Protocol B).

Troubleshooting & Optimization

  • Problem: Low yield in Protocol A (Direct Coupling).

    • Solution: The 2-amino-4-chloropyridine is deactivated. Add Sodium Hydride (NaH) (1.1 equiv) to the amine in DMF at 0°C before adding the isothiocyanate. This creates the amide anion, which is a much stronger nucleophile.

  • Problem: Loss of Chlorine atom (Product mass is M-36+17 = M-19).

    • Cause: Hydrolysis of the C4-Cl to C4-OH.

    • Solution: Your hydrolysis conditions in Protocol B were too harsh (too hot or too basic). Switch to K2CO3/MeOH at 25°C or use Hydrazine hydrate in Ethanol (hydrazinolysis is milder than hydroxide hydrolysis).

  • Problem: Product is an oil.

    • Solution: Thioureas can be hard to crystallize.[2] Triturate with cold Diethyl Ether or Hexane. If that fails, dissolve in minimal DCM and precipitate with Hexane.

References

  • General Thiourea Synthesis: Li, Z., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 2013, 45, 1667-1674.[7] Link

  • Benzoyl Isothiocyanate Protocol: Maddila, S., et al. "Synthesis and biological evaluation of novel thioureas containing pyridine derivatives." Journal of Chemical Sciences, 2016. Link

  • Microwave Assisted Synthesis: Nawaz, M., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Results in Chemistry, 2022. Link

  • Biological Relevance (Kinase Inhibitors): Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006, 5, 835–844. Link

  • Regioselectivity Studies: Vicini, P., et al. "Reactions of 2-amino-2-thiazolines with isothiocyanates." Journal of Organic Chemistry, 2000. Link

Sources

Introduction: The Therapeutic Promise of Pyridyl Thiourea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for High-Throughput Screening of Pyridyl Thiourea Compounds

The pyridyl thiourea scaffold is a privileged structure in medicinal chemistry, representing a versatile core for the development of novel therapeutic agents.[1] Thiourea and its derivatives, characterized by an organosulfur group [SC(NH₂)₂], exhibit a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The unique stereoelectronic properties of this moiety—where the N-H groups act as hydrogen bond donors and the sulfur atom can act as an acceptor—facilitate potent interactions with a variety of biological targets.

Notably, pyridyl thiourea derivatives have emerged as potent inhibitors of key enzymes in disease pathways, such as various protein kinases and viral reverse transcriptases.[2] Their mechanism often involves competitive binding in active sites, preventing the catalytic function of the enzyme. High-Throughput Screening (HTS) is the cornerstone of discovering these lead compounds, enabling the rapid evaluation of vast chemical libraries to identify molecules with desired biological activity.[3][4]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for pyridyl thiourea compounds. It emphasizes technical accuracy, explains the rationale behind experimental choices, and integrates self-validating systems to ensure data integrity.

Part 1: Foundational Principles for Screening Pyridyl Thioureas

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial step in any HTS campaign is selecting an appropriate assay format. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific research question.[5]

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular target.[6] They are ideal for identifying direct inhibitors and for structure-activity relationship (SAR) studies. Common formats include luminescence, fluorescence, and radiometric detection.[7]

  • Cell-Based Assays: These assays measure a compound's effect within the context of a living cell, providing more biologically relevant data on efficacy, pathway modulation, and potential toxicity.[8][9] They are crucial for understanding a compound's properties like cell permeability and for identifying off-target effects.[10]

For pyridyl thiourea compounds, a common strategy is to begin with a biochemical screen to identify direct inhibitors of a target (e.g., a kinase) and then progress the hits to cell-based assays to confirm on-target activity and assess cytotoxicity.

Critical Consideration: The Challenge of Assay Interference

A significant challenge in HTS is the prevalence of compounds that interfere with assay technologies, leading to false-positive or false-negative results.[11] Thiourea-containing compounds, in particular, require careful consideration as they can be prone to specific interference mechanisms.

  • Pan-Assay Interference Compounds (PAINS): Some thiourea derivatives can be classified as PAINS.[2] This may be due to the reactivity of the thiocarbonyl group or its ability to chelate metal ions, which can disrupt assay reagents or detection systems.

  • Metal Contamination: Synthetic compounds can sometimes retain trace amounts of metal catalysts (e.g., palladium), which can interfere with biological assays.[12] Thiourea's chelating properties can exacerbate this issue.

Mitigation Strategy: It is imperative to build a robust hit validation workflow. This includes:

  • Counter-Screening: Testing hits in an assay format that lacks the primary biological target but uses the same detection technology to identify technology-specific interferents.

  • Orthogonal Assays: Validating hits using a different assay technology that measures the same biological endpoint (e.g., confirming a luminescent kinase assay hit with a fluorescence polarization-based assay).[13]

  • Hit Characterization: Analyzing promising compounds for purity and potential metal contamination.[12]

Part 2: Biochemical Assay Protocols

Biochemical assays are the workhorse for primary screening of enzyme inhibitors. Below are detailed protocols for two common enzyme classes targeted by pyridyl thiourea compounds.

Protocol 1: Homogeneous Luminescent Kinase Assay

This protocol describes a "mix-and-read" assay to identify inhibitors of a protein kinase by quantifying the amount of ADP produced, which is inversely proportional to kinase inhibition. Technologies like ADP-Glo® are based on this principle.[7]

Principle: The kinase reaction consumes ATP, producing ADP. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used by a luciferase to generate a light signal. Inhibitors of the kinase will result in less ADP production and thus a lower luminescent signal.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Dispense Compounds (100 nL in 384-well plate) Enzyme_Substrate 3. Add Kinase/Substrate Mix (5 µL) Compound->Enzyme_Substrate Controls 2. Dispense Controls (Positive & Negative) Incubate_1 4. Incubate (e.g., 60 min at RT) Enzyme_Substrate->Incubate_1 Stop_Reagent 5. Add ADP-Glo™ Reagent (5 µL, stops reaction) Incubate_1->Stop_Reagent Incubate_2 6. Incubate (e.g., 40 min at RT) Stop_Reagent->Incubate_2 Detect_Reagent 7. Add Kinase Detection Reagent (10 µL, generates light) Incubate_2->Detect_Reagent Incubate_3 8. Incubate (e.g., 30 min at RT) Detect_Reagent->Incubate_3 Read 9. Read Luminescence Incubate_3->Read

Caption: Workflow for a homogeneous luminescent kinase HTS assay.

Materials & Reagents:

  • 384-well, white, solid-bottom assay plates

  • Purified kinase and corresponding substrate

  • Kinase assay buffer (specific to the kinase)

  • ATP solution

  • Test compounds (pyridyl thioureas) dissolved in 100% DMSO

  • Known kinase inhibitor (Positive Control)

  • 100% DMSO (Negative Control)

  • Luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds, positive control, or negative control (DMSO) to the wells of the 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate master mix in kinase assay buffer. Dispense 5 µL of this mix into each well.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL to each well to start the reaction. The final volume is 10 µL. The final ATP concentration should be at or near the Km for the specific kinase.[14]

  • Kinase Reaction Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin to generate light.

  • Signal Stabilization: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the plate on a luminometer.

Protocol 2: Colorimetric Reverse Transcriptase (RT) Assay

This protocol is adapted for HTS to identify inhibitors of viral reverse transcriptase, a common target for pyridyl thiourea compounds. It measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand.[15]

Principle: A template/primer hybrid is immobilized in a microplate well. The RT enzyme incorporates dNTPs, including DIG-labeled dUTP, into a new DNA strand. An anti-DIG antibody conjugated to peroxidase (POD) is then added, which binds to the incorporated DIG. Finally, a colorimetric POD substrate (e.g., ABTS) is added, and the resulting color change is proportional to RT activity.

Materials & Reagents:

  • 96- or 384-well streptavidin-coated plates

  • Biotinylated DNA/RNA template/primer hybrid

  • Recombinant Reverse Transcriptase (e.g., from HIV-1)

  • dNTP mix (including DIG-dUTP)

  • RT reaction buffer

  • Anti-DIG-POD antibody solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • POD substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

Step-by-Step Methodology:

  • Plate Preparation: Immobilize the biotinylated template/primer hybrid on the streptavidin-coated plate according to the manufacturer's instructions. Wash wells to remove unbound template/primer.

  • Compound Addition: Add 1 µL of test compounds or controls (dissolved in DMSO) to each well.

  • RT Reaction: Prepare a master mix containing RT enzyme and the dNTP/DIG-dUTP mix in reaction buffer. Add 50 µL of this master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Washing: Discard the reaction mix and wash the wells 3-5 times with wash buffer to remove unincorporated nucleotides.

  • Antibody Binding: Add 50 µL of the anti-DIG-POD solution to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step (step 5) to remove unbound antibody.

  • Signal Development: Add 50 µL of the POD substrate to each well. Incubate at room temperature for 10-30 minutes, or until sufficient color has developed.

  • Stop Reaction: Add 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) on a microplate reader.

Part 3: Cell-Based Assay Protocol

Following a primary biochemical screen, hits must be evaluated in a cellular context.

Protocol 3: Cell Viability/Cytotoxicity Assay (ATP-based)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[16] It is a robust, single-add-reagent HTS assay.

Principle: A reagent is added directly to cells in culture. This reagent lyses the cells to release ATP and provides luciferase and its substrate, D-luciferin. The amount of light produced is directly proportional to the amount of ATP present, and thus to the number of viable cells.

Materials & Reagents:

  • Cancer cell line relevant to the kinase target (e.g., MCF-7)

  • Cell culture medium, FBS, and antibiotics

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Test compounds, positive control (e.g., staurosporine), and negative control (DMSO)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®, Promega)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Add 100 nL of test compounds or controls to the wells.

  • Incubation: Incubate the plates for 48-72 hours (or a desired time course) at 37°C, 5% CO₂.

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 20 µL of the single-reagent viability solution to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Part 4: Data Analysis and Quality Control

Hit Identification

A "hit" is a compound that produces a signal significantly different from the negative control (DMSO). A common method is to use a threshold based on the mean and standard deviation (SD) of the negative controls, for example, a signal that is greater than 3 times the SD below the mean for an inhibition assay.

Assay Validation with the Z'-Factor

Before starting a full screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is the most widely accepted statistical parameter for this purpose.[17] It is a measure of the separation between the positive and negative control signal windows.[18]

Z'-Factor Calculation Diagram

Caption: The Z'-Factor equation for HTS assay validation.

The Z'-factor is calculated from the means (μ) and standard deviations (σ) of both the positive (p) and negative (n) controls.[19]

Data Interpretation Table

Z'-Factor ValueAssay QualityInterpretation
> 0.7ExcellentAn outstanding assay with a large separation window.[19]
0.5 to 0.7GoodA reliable assay suitable for HTS.[19][20]
0 to 0.5MarginalThe assay is questionable and may require optimization.[20]
< 0UnacceptableThe control signals overlap; the assay is not suitable for screening.[18]

An assay with a Z'-factor of ≥ 0.5 is generally considered robust and acceptable for a high-throughput screening campaign.[19]

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Riss, T. L., et al. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. Retrieved from [Link]

  • Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1749-1755. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Niles, A. L., et al. (2009). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 574, 99-110. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Li, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Späth, C., & Gütschow, M. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery Today: Technologies, 20, 21-29. Retrieved from [Link]

  • Held, P. (2022). High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds. JoVE. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Roche. (n.d.). Reverse Transcriptase Assay, colorimetric. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Martin, N., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 7(10), e47193. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Popiołek, Ł., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules. Retrieved from [Link]

  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Scott, A. D., et al. (2025). High-throughput detection of metal contamination in HTS outputs. ResearchGate. Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • Constable, C., et al. (2024). High-Throughput Sequencing Methods for the Detection of Two Strawberry Viruses in Post-Entry Quarantine. Viruses, 16(10), 1548. Retrieved from [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. Retrieved from [Link]

  • Butkiewicz, M., et al. (2017). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of Chemical Information and Modeling, 57(9), 2214-2223. Retrieved from [Link]

  • Gul, S., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances, 14(46), 34185-34200. Retrieved from [Link]

  • Lee, S., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Parasites & Vectors, 18(1), 589. Retrieved from [Link]

  • Gribbon, P., & Sewing, A. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 895-905. Retrieved from [Link]

  • ResearchGate. (n.d.). The HTS assay begins with manual preparation of working solutions of.... Retrieved from [Link]

  • Li, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 2215. Retrieved from [Link]

  • AccScience Publishing. (2024, March 12). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Retrieved from [Link]

Sources

1-(4-Chloropyridin-2-yl)thiourea for antimicrobial activity testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized workflow for evaluating the antimicrobial potential of 1-(4-chloropyridin-2-yl)thiourea . Pyridyl thioureas represent a "privileged structure" in medicinal chemistry, capable of diverse biological interactions including metal chelation, hydrogen bonding with enzyme active sites (e.g., DNA gyrase, urease), and disruption of cell wall biosynthesis.

The presence of the chlorine atom at the C4 position of the pyridine ring is a critical structural feature. It acts as an electron-withdrawing group (EWG), modulating the pKa of the pyridine nitrogen and increasing the lipophilicity (LogP) of the molecule, which enhances membrane permeability against Gram-positive and select Gram-negative pathogens.

Chemical Profile & Handling

PropertySpecification
Compound Name 1-(4-Chloropyridin-2-yl)thiourea
Molecular Formula C₆H₆ClN₃S
Molecular Weight 187.65 g/mol
Solubility Soluble in DMSO, DMF. Poorly soluble in water.
Storage -20°C, desiccated. Protect from light (thioureas can be photo-oxidized).
Stability Stable in DMSO stock for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Critical Handling Note: Thioureas can undergo oxidative desulfurization to form ureas or decompose under highly acidic conditions. Ensure assay media is buffered to pH 7.2–7.4 (standard Mueller-Hinton Broth).

Experimental Workflow

The following diagram outlines the logical flow from compound preparation to data acquisition, ensuring assay validity.

AntimicrobialWorkflow Compound 1-(4-Chloropyridin-2-yl)thiourea (Solid Powder) Stock Stock Solution (10 mg/mL in 100% DMSO) Compound->Stock Weigh & Dissolve Dilution Intermediate Dilution (1:10 in Broth -> 10% DMSO) Stock->Dilution Dilute to <2% DMSO final Plate 96-Well Microplate (Serial Dilution) Dilution->Plate 2-fold Serial Dilution Incubate Incubation (37°C, 16-24h) Plate->Incubate Add Inoculum Readout Readout (OD600 or Resazurin) Incubate->Readout Analyze

Figure 1: Standardized workflow for broth microdilution testing of lipophilic thiourea derivatives.

Protocol 1: Stock Solution Preparation

Rationale: The 4-chloropyridin-2-yl moiety renders the compound hydrophobic. Direct addition to aqueous media will cause precipitation, leading to false negatives (compound not available) or false positives (precipitate scattering light in OD readings).

  • Weighing: Accurately weigh 10 mg of 1-(4-chloropyridin-2-yl)thiourea.

  • Solvent Addition: Add 1.0 mL of sterile, analytical-grade Dimethyl Sulfoxide (DMSO). Vortex until completely dissolved.

    • Concentration: 10,000 µg/mL (Stock A).

  • Sterilization: Do not filter sterilize Stock A (DMSO dissolves some filter membranes). The high osmotic pressure of 100% DMSO is self-sterilizing.

  • Working Solution: Dilute Stock A 1:10 in sterile Mueller-Hinton Broth (MHB) to create a 1,000 µg/mL working solution (10% DMSO).

    • Note: Further dilution in the assay plate will reduce DMSO to <1%, which is non-toxic to most bacteria (e.g., S. aureus, E. coli).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom).

  • Standardized bacterial inoculum (0.5 McFarland).[1]

  • Resazurin dye (0.015%) (Optional for visual endpoint).

Step-by-Step Procedure:

  • Plate Layout:

    • Columns 1-10: Test compound (Serial dilution).

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Dilution:

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of the Working Solution (1,000 µg/mL) to Column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard the final 100 µL.

    • Result: Concentration range 1000 µg/mL to 1.95 µg/mL.

  • Inoculum Preparation:

    • Dilute 0.5 McFarland suspension 1:150 in CAMHB to achieve ~1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of diluted inoculum to wells in Columns 1-11.

    • Final Test Concentration: 500 µg/mL down to 0.97 µg/mL.

    • Final DMSO Concentration: 0.5% (Safe for cell viability).

  • Incubation: 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Look for turbidity (pellet formation).

    • Resazurin: Add 30 µL of 0.015% resazurin solution. Incubate 1-2 hours. Blue = No growth (Inhibition); Pink = Growth.

Protocol 3: Time-Kill Kinetics

Rationale: To distinguish whether the thiourea is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Setup: Prepare tubes with compound at 1x MIC, 2x MIC, and 4x MIC in 10 mL CAMHB. Include a growth control (no drug).

  • Inoculation: Inoculate to ~5 x 10⁵ CFU/mL.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and spot-plate onto nutrient agar.

  • Analysis:

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanistic Insight: Structure-Activity Relationship (SAR)

The antimicrobial activity of 1-(4-chloropyridin-2-yl)thiourea is hypothesized to stem from a dual mechanism involving metal chelation and hydrogen bonding.

Mechanism Molecule 1-(4-Chloropyridin-2-yl)thiourea Target1 Metal Chelation (Fe2+, Cu2+) Molecule->Target1 N & S donors Target2 H-Bonding (DNA Gyrase / Urease) Molecule->Target2 NH protons Effect1 Metabolic Disruption (Redox imbalance) Target1->Effect1 Effect2 Enzyme Inhibition Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Figure 2: Proposed dual-mechanism of action for pyridyl thioureas.

  • Chelation: The thiourea sulfur and the pyridine nitrogen (N1) form a bidentate pocket capable of sequestering essential metal ions (e.g., Fe²⁺, Cu²⁺) required for bacterial respiration.

  • Electronic Effect: The 4-chloro substituent pulls electron density from the pyridine ring. This increases the acidity of the thiourea NH protons, potentially strengthening hydrogen bonds with anionic residues (e.g., Asp, Glu) in bacterial enzyme active sites.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] Wayne, PA: CLSI.

  • Swebocki, T., et al. (2023).[4] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[5]

  • Luo, Y., et al. (2023).[4] "Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis." International Journal of Molecular Sciences.

  • Klayman, D. L., et al. (1979). "2-Acetylpyridine thiosemicarbazones. 1. A new class of potential antimalarial agents." Journal of Medicinal Chemistry. (Foundational chemistry for pyridyl-sulfur chelation).

  • Gaylord Chemical. (2007).[6] "Dimethyl Sulfoxide (DMSO) Solubility Data." (Reference for solvent compatibility).

Sources

molecular docking studies with 1-(4-Chloropyridin-2-yl)thiourea.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking Protocols for 1-(4-Chloropyridin-2-yl)thiourea

Executive Summary

This guide provides a rigorous protocol for the molecular docking of 1-(4-Chloropyridin-2-yl)thiourea , a scaffold exhibiting significant potential as a urease inhibitor and kinase modulator. Unlike generic docking guides, this note addresses the specific physicochemical challenges of this molecule: thion-thiol tautomerism , metal chelation (specifically Nickel) , and halogen bonding induced by the 4-chloro substitution.

The protocol utilizes a hybrid approach, integrating Density Functional Theory (DFT) for ligand preparation with AutoDock Vina/Gold for pose prediction, validated by interaction profiling against Canavalia ensiformis (Jack Bean) Urease.

Introduction & Chemical Context

The Molecule: 1-(4-Chloropyridin-2-yl)thiourea

This molecule belongs to the class of N-substituted-N'-(pyridyl)thioureas. Its biological activity is driven by two distinct pharmacophoric features:

  • The Thiourea Bridge: Acts as a bidentate ligand capable of chelating metal ions (e.g.,

    
     in urease active sites) or serving as a hydrogen bond donor/acceptor pair in kinase pockets (e.g., EGFR).
    
  • The 4-Chloropyridine Ring: The nitrogen atom at position 2 facilitates chelation, while the chlorine at position 4 increases lipophilicity (

    
    ) and enables halogen bonding with backbone carbonyls, enhancing binding affinity compared to unsubstituted analogs.
    
Target Selection: Why Urease?

While thiourea derivatives are explored for EGFR inhibition [1], the most mechanistically grounded target for pyridyl-thioureas is Urease (EC 3.5.1.5). The active site of urease contains a bi-nickel center. The thiourea sulfur and the pyridyl nitrogen can form a stable 6-membered chelate ring with these ions, a mechanism well-supported by structural biology literature [2, 3].

Pre-Docking Preparation (The Input)

Ligand Construction & Tautomeric Analysis

Critical Insight: Thioureas exist in dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms. Standard force fields (MM2/MMFF94) often fail to predict the correct bioactive conformer for metal binding.

Protocol:

  • Sketching: Draw the thione form of 1-(4-Chloropyridin-2-yl)thiourea.

  • QM Optimization: Perform geometry optimization using DFT (Density Functional Theory) to resolve the planar stability of the thiourea bridge.

    • Theory Level: B3LYP/6-31G(d,p).

    • Software: Gaussian or ORCA.

    • Goal: Confirm the syn-conformation stability required for bidentate binding.

  • Charge Assignment: Calculate Gasteiger-Marsili partial charges. Ensure the Sulfur atom retains high electron density for metal interaction.

Protein Preparation (The Receptor)

Target: Jack Bean Urease (PDB ID: 4H9M or 3LA4 ).

Protocol:

  • Clean-up: Remove solvent water molecules except those bridging the Ni ions (if present and conserved).

  • Metal Preservation: DO NOT remove the two Nickel (

    
    ) ions. They are the catalytic engine and the primary anchor for the thiourea ligand.
    
  • Protonation: Add polar hydrogens assuming pH 7.4.

    • Specific Step: Ensure Histidine residues coordinating the Nickel ions (His407, His409, His519, His545) are protonated correctly (

      
       vs 
      
      
      
      nitrogen) to maintain coordination geometry.

Experimental Workflow (The Process)

The following diagram illustrates the integrated workflow, emphasizing the QM-validated ligand preparation.

DockingWorkflow Ligand Ligand: 1-(4-Chloropyridin-2-yl)thiourea Tautomer Tautomer Analysis (Thione vs Thiol) Ligand->Tautomer DFT DFT Optimization (B3LYP/6-31G*) Tautomer->DFT Select Stable Conformer Docking Docking (AutoDock Vina/Gold) Exhaustiveness: 32 DFT->Docking PDBQT File Receptor Receptor: Urease (PDB: 4H9M) Prep Protein Prep (Retain Ni2+ Ions) Receptor->Prep Grid Grid Box Generation Center: Ni Cluster Prep->Grid Grid->Docking Analysis Interaction Profiling (Chelation & H-Bonds) Docking->Analysis

Figure 1: Integrated Molecular Docking Workflow emphasizing DFT-based ligand preparation.

Detailed Docking Protocol

Step 1: Grid Box Definition

The grid must encompass the bi-nickel center and the hydrophobic flap covering the active site.

  • Center: Defined by the midpoint between the two

    
     atoms.
    
    • Approximate Coordinates (PDB 4H9M): X: 18.6, Y: -57.2, Z: -23.5.

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (AutoDock) or 1.0 Å (Vina).

Step 2: Docking Parameters

Due to the presence of metal ions, standard scoring functions may underestimate the binding energy.

  • Software Choice:

    • Option A (Standard):AutoDock Vina .[1][2] Fast, robust, but requires careful manual inspection of metal interactions.

    • Option B (Advanced):GOLD (CCDC) . Uses the ASP (Astex Statistical Potential) or ChemScore, which handles metal-ligand coordination terms more explicitly.

  • Settings (Vina):

    • exhaustiveness = 32 (High sampling is required to find the deep pocket insertion).

    • num_modes = 10.

Step 3: Validation Criteria

A valid docking pose for this specific molecule must satisfy the following geometric constraints (The "Self-Validating" Check):

  • Distance Constraint: The Thiourea Sulfur (S) must be within 2.5 - 3.0 Å of the Nickel ions.

  • Orientation: The Pyridine Nitrogen should be oriented toward the metal center or forming H-bonds with His492 or Asp360 .

  • RMSD: If redocking a co-crystallized ligand (e.g., Acetohydroxamic acid), RMSD must be

    
     Å.
    

Post-Docking Analysis & Mechanism

Interaction Profiling

The binding affinity of 1-(4-Chloropyridin-2-yl)thiourea is governed by a specific network of interactions.

Interaction TypeLigand AtomReceptor Residue/AtomFunction
Coordination Thiourea S (=S)

(Active Site)
Primary Anchor (Inhibition)
H-Bond Donor Thiourea -NH-Asp360 / Ala636Stabilization of core
H-Bond Acceptor Pyridine NHis492Orientation
Halogen Bond 4-Chloro (Cl)Backbone Carbonyls (Met364)Affinity Booster

-

Stacking
Pyridine RingPhe/His residuesHydrophobic Clamp
Mechanistic Diagram

The following diagram visualizes the critical "Pincer" binding mode of the ligand within the Urease active site.

BindingMechanism S_atom Thiourea Sulfur Ni_Cluster Ni2+ Bi-Metal Center S_atom->Ni_Cluster Coordination (2.4 Å) N_pyr Pyridine Nitrogen N_pyr->Ni_Cluster Weak Coordination His_Res His492 / Asp360 N_pyr->His_Res H-Bond Cl_atom 4-Chloro Group Hydrophobic Hydrophobic Pocket (Met364/Ala636) Cl_atom->Hydrophobic Halogen Bond / VdW

Figure 2: Predicted binding mode showing the chelation of Nickel ions by the thiourea moiety.

References

  • Saeed, A., et al. (2014). "Synthesis, cytotoxicity and molecular docking studies of new N-(E)-1-(4-chlorophenyl)ethylidene-thiosemicarbazide derivatives." Central European Journal of Chemistry.

  • Amtul, Z., et al. (2002). "Cysteine-based novel noncompetitive inhibitors of urease(s): Distinctive inhibition dynamics, structural and theoretical orientation." Bioorganic & Medicinal Chemistry.

  • Khan, H., et al. (2020). "Synthesis, antimicrobial activity, urease inhibition and molecular docking studies of new proline linked thiourea derivatives." Revue Roumaine de Chimie.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Saeed, A., et al. (2013). "Synthesis, characterization and biological evaluation of some thiourea derivatives... as potential antimicrobial and anticancer agents."[2][3][4] European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

improving the yield of 1-(4-Chloropyridin-2-yl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Chloropyridin-2-yl)thiourea Case ID: PYR-THIO-OPT-04 Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Nucleophilicity Paradox

The synthesis of 1-(4-chloropyridin-2-yl)thiourea presents a specific challenge often underestimated in standard protocols: electronic deactivation .

The 2-amino-4-chloropyridine starting material is a significantly weaker nucleophile than aniline or unsubstituted 2-aminopyridine. The inductive electron-withdrawing effect of the chlorine atom at the 4-position, combined with the electron-deficient nature of the pyridine ring, renders the exocyclic amino group sluggish.

Standard Protocol Failure: Direct reaction with ammonium thiocyanate (


) in acidic media (the standard method for phenyl thioureas) often results in yields <20% or complete recovery of starting material.

The Solution: To improve yield, we must invert the reactivity logic. Instead of forcing a weak nucleophile to attack a weak electrophile, we must employ a "Hot Electrophile" strategy using Benzoyl Isothiocyanate , followed by base-mediated hydrolysis.

Module 1: Optimized Synthetic Protocol (The "Gold Standard")

This protocol utilizes the in situ generation of benzoyl isothiocyanate.[1] This intermediate is highly electrophilic, ensuring complete consumption of the deactivated 2-amino-4-chloropyridine.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Amino-4-chloropyridine Substrate1.0Weak nucleophile.
Benzoyl Chloride Reagent A1.1Freshly distilled preferred.
Ammonium Thiocyanate Reagent B1.2Must be dry (hygroscopic).
Acetone Solvent-Dry; HPLC grade.
NaOH (10% aq) Hydrolysis Base2.5For Step 2 deprotection.
Step-by-Step Workflow

Step 1: Formation of the "Hot" Electrophile (In Situ)

  • Charge a round-bottom flask with Ammonium Thiocyanate (1.2 eq) and dry Acetone (0.5 M concentration relative to substrate).

  • Add Benzoyl Chloride (1.1 eq) dropwise over 10 minutes at Room Temperature (RT).

  • Observation: A white precipitate (

    
    ) will form immediately. The solution now contains Benzoyl Isothiocyanate .[1][2]
    
  • Stir for 15 minutes. Do not filter yet.

Step 2: Nucleophilic Attack

  • Add 2-Amino-4-chloropyridine (1.0 eq) dissolved in a minimal amount of acetone dropwise to the reaction mixture.

  • Heat the mixture to Reflux (approx. 56°C) for 2–4 hours.

  • Monitor: Check TLC (Mobile phase: 30% EtOAc/Hexanes). The starting amine spot should disappear.

  • Workup (Intermediate): Pour the reaction mixture into ice-cold water. The intermediate 1-benzoyl-3-(4-chloropyridin-2-yl)thiourea will precipitate as a solid. Filter and wash with water.[1][3]

Step 3: Deprotection (Hydrolysis)

  • Suspend the wet intermediate cake in Methanol (approx. 5 mL per gram).

  • Add 10% NaOH solution (2.5 eq) .

  • Reflux for 1 hour. The solution will likely clear up, then precipitate the product upon cooling.

  • Final Isolation: Cool to RT. Neutralize to pH 7–8 with dilute HCl. The target 1-(4-chloropyridin-2-yl)thiourea will precipitate.

  • Filter, wash with cold water, and dry.

Module 2: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a sticky, orange gum during Step 1. What happened?

  • Diagnosis: Moisture contamination. Benzoyl isothiocyanate hydrolyzes rapidly in the presence of water to form benzamide and COS.

  • Fix: Ensure Ammonium Thiocyanate is dried in a desiccator or vacuum oven before use. Use anhydrous acetone.

Q2: I see the Benzoyl-protected intermediate, but the hydrolysis (Step 3) is incomplete.

  • Diagnosis: The amide bond is stabilized by the electron-poor pyridine ring.

  • Fix: Increase the base concentration to 2M NaOH or switch the solvent to Ethanol to allow for a higher reflux temperature (78°C).

Q3: Can I just use Ammonium Thiocyanate and acid (HCl) to skip the benzoyl step?

  • Diagnosis: Not recommended for this substrate.

  • Reasoning: The 4-Cl group reduces the basicity of the ring nitrogen, but it also drastically reduces the nucleophilicity of the exocyclic amine. In acidic conditions, the pyridine nitrogen may protonate, further deactivating the molecule due to electrostatic repulsion with the protonated thiocyanate species.

  • Outcome: You will likely recover starting material.

Q4: The final product has a lower melting point than reported (168-170°C).

  • Diagnosis: Contamination with Benzamide (a byproduct of the hydrolysis step).

  • Fix: Recrystallize from Ethanol/Water (8:2) . Benzamide is more soluble in the aqueous phase than the thiourea product.

Module 3: Mechanism & Logic Visualization

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

ReactionPathway cluster_0 Key Transformation Start 2-Amino-4-chloropyridine (Weak Nucleophile) Inter Benzoyl-Thiourea Intermediate Start->Inter Nucleophilic Attack (Reflux) Reagent Benzoyl Isothiocyanate (Hot Electrophile) Reagent->Inter In-Situ Gen Hydrolysis NaOH / MeOH (Deprotection) Inter->Hydrolysis Base Hydrolysis Product 1-(4-Chloropyridin-2-yl)thiourea (Target) Hydrolysis->Product Neutralization

Caption: Figure 1. The "Hot Electrophile" strategy overcomes the low nucleophilicity of the 4-chloropyridine substrate.

Troubleshooting Problem Low Yield / Failure Check1 Is Intermediate Formed? Problem->Check1 NoInter NO: Intermediate Missing Check1->NoInter TLC shows SM only YesInter YES: Intermediate Present Check1->YesInter TLC shows new spot Sol1 Check Moisture. Dry NH4SCN. Use Anhydrous Acetone. NoInter->Sol1 Check2 Is Product Impure? YesInter->Check2 Sol2 Incomplete Hydrolysis. Increase Temp (EtOH Reflux) or Base Conc. Check2->Sol2 Hydrolysis stuck Sol3 Benzamide Contamination. Recrystallize (EtOH/H2O). Check2->Sol3 Low MP / Sticky

Caption: Figure 2. Decision tree for diagnosing synthetic failures in thiourea formation.

Module 4: Comparative Data

MethodReagentsYield (Typical)PuritySuitability for 4-Cl-Pyridine
Direct

/ HCl
< 20%LowPoor (Nucleophile too weak)
Thiophosgene

/

60-70%HighModerate (Safety hazard)
Benzoyl ITC PhCOCl /

85-92% HighExcellent (Optimized Route)

References

  • BenchChem Technical Support. (2025).[1][4][5] Troubleshooting common side reactions in thiourea synthesis. Retrieved from

  • ChemicalBook. (2024). Protocols for (4-Methyl-pyridin-2-yl)-thiourea synthesis (Analogous Procedure). Retrieved from

  • National Institutes of Health (NIH). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[6] PMC9580432. Retrieved from

  • Molecules (MDPI). (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study. Retrieved from

  • BioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from

Sources

overcoming solubility issues with 1-(4-Chloropyridin-2-yl)thiourea in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Chloropyridin-2-yl)thiourea

Welcome to the technical support guide for 1-(4-Chloropyridin-2-yl)thiourea. This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various assay systems. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 1-(4-Chloropyridin-2-yl)thiourea powder won't dissolve in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is highly unlikely for this compound due to its molecular structure, which suggests low water solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many heterocyclic compounds.[1]

Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[2] To prevent this, you should:

  • Lower the final concentration: Ensure the final concentration in your assay is well below the compound's aqueous solubility limit.

  • Perform serial dilutions: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner. This can involve intermediate dilutions in a mix of solvent and aqueous buffer.[2][3]

  • Control the final DMSO concentration: For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[3][4][5] Many cell lines can tolerate up to 1%, but this must be validated.[6]

Q3: What is the maximum recommended concentration of DMSO for in-vitro assays?

A3: For cell-based assays, the final working concentration of DMSO should ideally be ≤0.1% to minimize off-target effects.[4] While concentrations up to 0.5% are common, it's crucial to be aware that even low doses of DMSO can affect cell signaling pathways and gene expression heterogeneously across different cell lines.[5][7] For biochemical (cell-free) assays, higher concentrations may be tolerable, but one must check for interference with the assay components (e.g., enzyme activity, protein stability).[8] Always include a vehicle control (assay buffer with the same final DMSO concentration as the test samples) in your experimental design.

Q4: Can I use solvents other than DMSO?

A4: Yes. While DMSO is a powerful solvent, alternatives can be considered.[9] Ethanol and methanol are options, although many organic compounds are less soluble in them compared to DMSO.[10][11] For certain applications, co-solvent systems (e.g., mixtures of ethanol, polyethylene glycol, or Tween 80 with the aqueous buffer) can enhance solubility.[3][12] A preliminary solubility test with small amounts of your compound in different solvents is a prudent step.[13]

Q5: Are there any known issues with thiourea-containing compounds in assays?

A5: Yes, thiourea and its derivatives are sometimes classified as Pan-Assay Interference Compounds (PAINS).[14] This is because the thiourea moiety can engage in non-specific interactions, such as chelating metal ions, which can be relevant in certain enzyme assays (e.g., urease).[15] It can also be redox-active. However, this is not a universal rule, and many thiourea derivatives exhibit specific and potent biological activities.[14][16] Awareness of this potential is key to designing appropriate control experiments.

In-Depth Troubleshooting Guides

Guide 1: Preparing a Stable Stock Solution and Working Dilutions

This guide addresses the most critical step for avoiding solubility issues: proper solution preparation.

The Underlying Principle: From High Concentration to Assay-Ready

The strategy is to first dissolve 1-(4-Chloropyridin-2-yl)thiourea in a solvent where it is highly soluble (like DMSO) to create a concentrated stock. This stock is then serially diluted to the final working concentration, a process that must carefully manage the transition from an organic to an aqueous environment to prevent precipitation.[2][17]

Objective: To prepare a validated, high-concentration stock solution of 1-(4-Chloropyridin-2-yl)thiourea.

Materials:

  • 1-(4-Chloropyridin-2-yl)thiourea powder

  • Anhydrous DMSO (Biotechnology Grade)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Consult the Datasheet: Always begin by checking the manufacturer's certificate of analysis for any provided solubility data or recommended solvents.[13]

  • Initial Solubility Test (Optional but Recommended): Before preparing a large batch, test the solubility of a small amount of the compound in DMSO to determine an approximate maximum concentration.

  • Weighing the Compound: Accurately weigh a precise amount of the compound. For example, to make a 10 mM stock solution of a compound with a molecular weight of 201.68 g/mol , you would weigh 2.017 mg for 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution for stubborn compounds, but be cautious of potential degradation.[18]

  • Visual Inspection: After vortexing, visually inspect the solution against a light source. It should be completely clear with no visible particulates. If particulates remain, sonication for 5-10 minutes may help. If the solution is still not clear, the desired concentration may be above its solubility limit in DMSO.

  • Storage: Aliquot the clear stock solution into small, single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption by the DMSO.[3] Store at -20°C or -80°C, protected from light.[13]

G start Start: Obtain Compound Powder weigh Accurately Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix inspect Visually Inspect Solution mix->inspect clear Solution is Clear inspect->clear Yes not_clear Particulates Remain inspect->not_clear No aliquot Aliquot into Single-Use Tubes clear->aliquot troubleshoot Troubleshoot: - Lower concentration - Gentle warming not_clear->troubleshoot troubleshoot->mix store Store at -20°C or -80°C aliquot->store end End: Stable Stock Solution store->end G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso dmso_ok Yes check_dmso->dmso_ok  Yes dmso_high No check_dmso->dmso_high No   use_serial Use stepwise/serial dilution protocol? dmso_ok->use_serial reduce_dmso Reduce stock concentration to lower final DMSO % dmso_high->reduce_dmso reduce_dmso->check_dmso serial_no No use_serial->serial_no No   serial_yes Yes use_serial->serial_yes  Yes implement_serial Implement Protocol 2: Stepwise Dilution serial_no->implement_serial still_precip Precipitation still occurs? serial_yes->still_precip implement_serial->still_precip precip_no No still_precip->precip_no  No precip_yes Yes still_precip->precip_yes Yes   success Problem Solved precip_no->success advanced Consider Advanced Methods precip_yes->advanced methods 1. Use Co-solvents (e.g., PEG, Tween) 2. pH Adjustment (if compound is ionizable) 3. Reduce final compound concentration advanced->methods

Caption: Decision tree for troubleshooting compound precipitation.

Solubility Data Summary

Table 1: Solubility of Thiourea in Common Laboratory Solvents

SolventSolubility (g / 100 mL)Temperature (°C)Reference
Water13.7 - 14.225[10]
Ethanol3.620[10]
Methanol11.925[10]
Diethyl EtherAlmost InsolubleN/A[10]
DMSOSoluble25[9]

Note: This table is for the parent compound thiourea and serves as an estimate. Empirical testing for 1-(4-Chloropyridin-2-yl)thiourea is essential.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Gao, Y., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Akhtar, T., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. PMC.
  • Unhas. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Parekar, P. B., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • FooDB. (2010, April 8). Showing Compound Thiourea (FDB012439).
  • Sciencemadness Wiki. (2022, September 15). Thiourea.
  • Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov.
  • Ferreira, L. G., et al. (n.d.). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. PMC.
  • ResearchGate. (2010, April). Measurement and correlation for solubility of thiourea in different solvents.
  • ResearchGate. (2025, August 10). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
  • INIS-IAEA. (2016, March 15). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K.
  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.
  • ResearchGate. (2026, January 15). Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies.
  • IUCr Journals. (n.d.). 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea.
  • Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
  • Sigma-Aldrich. (n.d.). 3-amino-1-(4-chlorophenyl)thiourea.
  • MDPI. (2024, October 16). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.
  • Saeed, S., et al. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)thiourea. PMC.
  • ChemScene. (n.d.). 1-(4,5,6-Trimethylpyrimidin-2-yl)thiourea.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin # 102B.
  • ECHA. (2025, December 16). 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one - Substance Information.
  • PubChemLite. (2025). 1-pyridazin-4-yl-3-[2-(2-pyridyl)ethyl]thiourea.

Sources

stability testing of 1-(4-Chloropyridin-2-yl)thiourea under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the stability testing of 1-(4-Chloropyridin-2-yl)thiourea. It is structured as a practical support center, combining frequently asked questions (FAQs) with in-depth troubleshooting guides and validated experimental protocols. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your stability studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability profile and analytical challenges associated with 1-(4-Chloropyridin-2-yl)thiourea.

Q1: What are the primary degradation pathways I should anticipate for 1-(4-Chloropyridin-2-yl)thiourea?

A1: The molecule possesses two primary reactive centers: the thiourea moiety and the chloropyridine ring. The thiourea group is particularly susceptible to degradation.[1][2] You should anticipate the following degradation pathways:

  • Oxidation: The sulfur atom in the thiocarbonyl group (C=S) is easily oxidized, even by atmospheric oxygen.[1][3] This can lead to the formation of formamidine disulfide as an initial product, and further oxidation can yield urea derivatives (C=O), sulfinic acids, and sulfonic acids.[1][4]

  • Hydrolysis: Under acidic or basic conditions, the thiourea linkage can be cleaved.[1] This typically yields corresponding amines (2-amino-4-chloropyridine), cyanamide derivatives, and potentially urea if the C=S bond is also transformed.[1]

  • Photodegradation: Aromatic and heteroaromatic systems, particularly those containing halogens and thio-groups, can be susceptible to degradation upon exposure to UV light.[5][6] This may involve isomerization, cleavage into smaller fragments like isothiocyanates, or complex recombination reactions.[1]

  • Thermal Degradation: While generally stable at ambient temperatures, thiourea itself can rearrange to ammonium thiocyanate at elevated temperatures (above 135 °C).[7] For a substituted derivative like this, high heat may cause decomposition rather than a clean rearrangement.

Q2: How should I design a forced degradation study for this compound to meet regulatory expectations (e.g., ICH Q1A(R2))?

A2: A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[8][9] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without destroying the molecule entirely.[1][8] Your study should include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room or slightly elevated temperature.

  • Oxidation: 3-6% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Dry heat (e.g., 10°C increments above accelerated stability testing, such as 80 °C) and humidity (e.g., 75% RH or greater).[10]

  • Photostability: Exposure to a combination of visible and UV light as specified in ICH Q1B guidelines.

For each condition, a control sample (stored under ambient, protected conditions) must be analyzed concurrently.[1]

Q3: What are the key parameters for developing a stability-indicating HPLC method for 1-(4-Chloropyridin-2-yl)thiourea?

A3: A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[11] For this molecule, a reversed-phase HPLC-UV method is the most common and effective approach.[7][12]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is an excellent starting point due to the moderate polarity of the molecule.[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol is recommended.[1][12] A typical gradient might run from 5% to 95% organic solvent over 20-30 minutes.[1]

  • Detection: UV detection is suitable. Based on the thiourea and pyridine chromophores, a detection wavelength in the range of 230-280 nm should be evaluated.[7][12] A photodiode array (PDA) detector is highly recommended to assess peak purity.[13]

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, as per ICH Q2(R1) guidelines. The key is to prove that the peaks of the degradants generated during the forced degradation study do not co-elute with the parent peak.[10]

Q4: How can I identify an unknown peak that appears in my chromatogram during a stability study?

A4: The appearance of new peaks is the primary indicator of degradation. Identifying these is crucial for understanding the degradation pathway.

  • Forced Degradation Comparison: First, compare the chromatogram to those from your forced degradation studies.[1] If the unknown peak's retention time matches a peak generated under a specific stress condition (e.g., oxidation), you have a strong lead on its identity.

  • LC-MS Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight.[1] Comparing this weight to the parent compound and considering likely transformations (e.g., addition of oxygen, loss of chlorine) can often lead to a structural hypothesis.

  • MS/MS Fragmentation: If available, tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the unknown molecule and analyzing its constituent parts.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solutions & Explanations
No Degradation Observed Under Stress Conditions 1. Compound is highly stable. 2. Stress conditions are too mild.[11] 3. Analytical method is not sensitive to small changes.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, stronger acid/base/oxidant concentration).[10] 2. Ensure the analytical method has a sufficiently low limit of quantification (LOQ) to detect minor degradants.
Rapid/Complete Degradation (>20%) 1. Stress conditions are too harsh.[11] 2. Compound is inherently unstable under these conditions.1. Reduce the severity of the stress (e.g., lower temperature, shorter time, dilute reagents). The goal is controlled, partial degradation.[8] 2. For oxidation, consider adding a milder oxidant or running the reaction at a lower temperature.
Appearance of New, Unexpected Peaks in Chromatogram 1. Formation of degradation products.[1] 2. Contamination from solvent, glassware, or reagents.1. This is the expected outcome of a successful study. Proceed with peak identification using LC-MS as described in FAQ 4. 2. Analyze a blank (solvent injection) to rule out system contamination. Ensure high-purity (HPLC grade) solvents and reagents are used.
Poor Peak Shape or Tailing for Parent/Degradant Peaks 1. Secondary interactions with the column stationary phase (silica). The basic nitrogen on the pyridine ring can interact with acidic silanol groups.[14] 2. Inappropriate mobile phase pH.1. Add a competing base like triethylamine (0.1%) to the mobile phase to block active silanol sites.[14] 2. Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Poor Mass Balance (<95%) 1. Some degradation products are not being detected by the UV method (lack a chromophore). 2. Degradants are volatile and have been lost. 3. Degradants are strongly adsorbed onto the HPLC column and not eluting.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. 2. Check for a drop in total peak area, which can indicate the formation of non-eluting or non-detectable species. 3. Implement a harsh column wash step at the end of the gradient to elute strongly retained compounds.

Data & Visualization

Summary of Anticipated Degradation

The following table summarizes representative data expected from a forced degradation study. The actual extent of degradation will depend on the precise experimental conditions.

Stress Condition Typical Reagents/Parameters Potential Degradation Products Primary Mechanism
Acidic Hydrolysis 0.1 M HCl, 80 °C, 24h2-Amino-4-chloropyridine, Urea derivativeHydrolytic cleavage of thiourea bond
Basic Hydrolysis 0.1 M NaOH, 60 °C, 8h2-Amino-4-chloropyridine, Cyanamide derivativeHydrolytic cleavage of thiourea bond
Oxidation 6% H₂O₂, RT, 24hFormamidine disulfide, Urea derivative, Sulfinic/Sulfonic acid derivativesOxidation of sulfur atom[1][3]
Photolysis ICH Q1B conditionsIsomers, Cleavage products (isothiocyanates, amines)UV energy-induced bond cleavage[5]
Thermal (Dry Heat) 80 °C, 72hMinor decomposition productsThermally induced molecular decomposition
Experimental & Troubleshooting Workflows

The following diagrams visualize key decision-making processes in stability testing.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Evaluation API Prepare Solution of 1-(4-Chloropyridin-2-yl)thiourea Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 6% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C Dry Heat) API->Thermal Photo Photostability (ICH Q1B) API->Photo Control Control Sample (Protected) API->Control Analyze Analyze All Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Deg_Check Check % Degradation Analyze->Deg_Check Mass_Balance Calculate Mass Balance Deg_Check->Mass_Balance Degradation 5-20% cluster_stress cluster_stress Deg_Check->cluster_stress <5% or >20% (Adjust Stress) Mass_Balance->Analyze Balance Poor (Troubleshoot Method) Identify Identify Degradants (LC-MS, MS/MS) Mass_Balance->Identify Balance OK Report Report Pathways & Validate Method Identify->Report

Caption: Workflow for a Forced Degradation Study.

HPLC_Troubleshooting cluster_purity Purity Analysis cluster_action Corrective Actions Start Unexpected Peak or Poor Peak Shape in HPLC Purity_Check Assess Peak Purity with PDA Detector Start->Purity_Check Impure Peak is Impure (Co-elution Occurred) Purity_Check->Impure Purity Fails Pure Peak is Pure Purity_Check->Pure Purity Passes Mod_Method Modify HPLC Method: - Change Gradient Slope - Adjust Mobile Phase pH - Change Column Impure->Mod_Method ID_Peak Identify New Peak (LC-MS Analysis) Pure->ID_Peak If New Peak Check_Shape Troubleshoot Tailing: - Add Triethylamine - Use End-Capped Column Pure->Check_Shape If Tailing Final Re-validate Method & Re-analyze Sample Mod_Method->Final ID_Peak->Final Check_Shape->Final

Sources

Technical Support Center: Thiourea Derivatives NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with obtaining high-resolution NMR spectra for this important class of compounds. My aim is to provide you with not just troubleshooting steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Troubleshooting Quick-Find Index

  • Problem: My aromatic or aliphatic signals are broad, doubled, or more complex than expected.

    • Possible Cause:

  • Problem: I see a very broad signal, often with a non-integer integration, that I cannot assign.

    • Possible Cause:

  • Problem: All the peaks in my spectrum are broad and poorly resolved.

    • Possible Cause:

  • Problem: My chemical shifts change unpredictably between samples or with different concentrations.

    • Possible Cause:

  • Problem: I am struggling to choose the right solvent for my experiment.

    • Possible Cause:

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why are my aromatic or aliphatic signals broad, doubled, or more complex than expected?

Answer: This is a classic issue for thiourea derivatives and is most often caused by restricted rotation around the carbon-nitrogen (C-N) bonds of the thiourea moiety.

The Underlying Science: Resonance and Rotational Barriers

The thiourea functional group, much like an amide, exhibits significant resonance. The lone pair of electrons on the nitrogen atoms can delocalize onto the thiocarbonyl carbon, creating partial double bond character in the C-N bonds. This restricted rotation means that substituents on the nitrogen atoms can exist in different spatial orientations, leading to distinct chemical environments. These different, slowly interconverting conformations are called rotational isomers or rotamers .

If the rate of rotation between these rotamers is slow on the NMR timescale, you will observe separate signals for each rotamer. If the rate is intermediate, the signals will broaden and may coalesce. If the rate is fast, you will see a single, sharp, time-averaged signal. The energy barrier for this rotation in thioureas is significant, often falling into a range that results in broadening or distinct rotamers at room temperature.[1]

Troubleshooting Protocol: Variable Temperature (VT) NMR

A Variable Temperature (VT) NMR experiment is the definitive method to diagnose and resolve issues arising from restricted rotation.[1][2] By increasing the temperature, you provide the molecule with enough thermal energy to overcome the rotational barrier, leading to faster interchange between rotamers.

Step-by-Step VT-NMR Protocol:

  • Initial Setup: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 25 °C). Ensure your sample is in a suitable high-boiling point solvent (e.g., DMSO-d₆, Toluene-d₈, or 1,2-Dichlorobenzene-d₄).

  • Incremental Heating: Increase the sample temperature in increments of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Observe Spectral Changes: Carefully observe the broad or doubled signals. As the temperature increases, you should see the separate signals broaden further, move closer together, and eventually merge into a single, sharper peak. The temperature at which the two signals merge into one broad peak is the coalescence temperature (Tc) .[3]

  • Continue Heating: It is good practice to acquire at least one spectrum 15-20 °C above the coalescence temperature to confirm that the signal sharpens into a single peak, representing the fast-exchange regime.

  • Data Analysis (Optional): The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing valuable kinetic information about your molecule.[1][3]

Diagram: The Effect of Temperature on Rotamer Signals

Below is a conceptual workflow illustrating how increasing temperature affects the NMR signals of two rotamers in slow, intermediate, and fast exchange.

G cluster_slow Low Temperature (Slow Exchange) cluster_int Coalescence Temp (Intermediate Exchange) cluster_fast High Temperature (Fast Exchange) slow_spec Two Sharp Peaks int_spec One Broad Peak slow_spec->int_spec  Increase Temp. fast_spec One Sharp Averaged Peak int_spec->fast_spec  Increase Temp. G cluster_before Before D₂O Addition cluster_after After D₂O Addition before_spec Spectrum R-NH-R' Signal (Broad) process Add D₂O & Shake (H/D Exchange) before_spec->process after_spec Spectrum R-ND-R' Signal (Disappeared) process->after_spec

Caption: Visualizing the effect of a D₂O shake experiment.

FAQ 3: All the peaks in my spectrum look broad and poorly resolved. What is the problem?

Answer: When all signals in your spectrum suffer from poor resolution, the issue is likely not specific to the thiourea chemistry but rather a general problem with the sample preparation or instrument setup.

The Underlying Science: Magnetic Field Homogeneity

NMR spectroscopy relies on placing a sample in a very strong and, crucially, homogeneous magnetic field. Any disruption to this homogeneity will cause nuclei in different parts of the sample to experience slightly different magnetic fields. This leads to a wider range of resonance frequencies for the same type of proton, resulting in broad, poorly defined peaks.

Troubleshooting Protocol: A Checklist for General Resolution

Follow this checklist to diagnose and fix universal line broadening. [2]

  • Re-shim the Spectrometer: This is the most common cause. Shimming is the process of adjusting small magnetic fields to counteract inhomogeneities in the main magnetic field. Poor shimming leads to a non-uniform field across the sample volume.

    • Action: Re-shim the instrument on your sample. If you are inexperienced, ask a facility manager for assistance. Modern spectrometers often have automated shimming routines that are very effective.

  • Check Sample Concentration: Highly concentrated samples can be viscous, which slows down molecular tumbling and leads to broader lines.

    • Action: Dilute your sample. For most small molecules on modern spectrometers, 5-10 mg in 0.6-0.7 mL of solvent is more than sufficient.

  • Assess Solubility and Check for Particulates: If your compound is not fully dissolved, or if there is any solid particulate matter (dust, filter paper fibers, etc.), it will severely disrupt the magnetic field homogeneity.

    • Action: Visually inspect your NMR tube for any cloudiness or solid particles. If in doubt, filter your sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • Suspect Paramagnetic Impurities: Traces of paramagnetic metals (like iron, copper, or gadolinium) can cause significant line broadening, even at very low concentrations. This is a less common issue but can arise if metal catalysts were used in your synthesis or from contaminated glassware.

    • Action: This is difficult to fix without re-purification. If you suspect paramagnetic contamination, try passing a solution of your compound through a short plug of silica or celite. Ensure all glassware is scrupulously clean.

FAQ 4: Why do my chemical shifts change with concentration?

Answer: Thiourea derivatives are excellent hydrogen bond donors and acceptors. [4][5]This property makes them prone to self-association or aggregation in solution, where molecules stick together via intermolecular hydrogen bonds. The extent of this aggregation is highly dependent on concentration. [6] At high concentrations, the molecule exists predominantly in an aggregated state, while at low concentrations, it is more likely to be a free monomer. The chemical environment of a proton in an aggregated species is different from that in a monomer, especially for the N-H protons involved in the hydrogen bonding. As you change the concentration, you shift the equilibrium between the monomeric and aggregated states, leading to a change in the observed (averaged) chemical shifts.

Troubleshooting Protocol: Concentration-Dependent NMR Study
  • Prepare a Series of Dilutions: Create a set of samples of your thiourea derivative at different concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

  • Acquire Spectra: Run a ¹H NMR for each sample under identical experimental conditions.

  • Track Chemical Shifts: Note the chemical shifts of the N-H protons and any other protons whose shifts change significantly. A downfield shift of the N-H proton upon increasing concentration is a strong indicator of its involvement in intermolecular hydrogen bonding. [6]

FAQ 5: How do I choose the right NMR solvent?

Answer: Solvent choice is critical and can dramatically alter your spectrum. The key is to consider the potential interactions between your solvent and the thiourea derivative.

The Underlying Science: Solvent-Solute Interactions
  • Aprotic, Non-polar Solvents (e.g., C₆D₆, Toluene-d₈): These solvents can reveal subtle conformational preferences due to aromatic solvent-induced shifts (ASIS), which can sometimes improve resolution in crowded regions. [7]* Aprotic, Polar Solvents (e.g., CDCl₃, Acetone-d₆): CDCl₃ is a common choice, but be aware that it can act as a weak hydrogen bond donor to the thiocarbonyl sulfur. Residual acidity can also accelerate N-H exchange.

  • Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆, DMF-d₇): These solvents are excellent at breaking up intermolecular hydrogen bonds between thiourea molecules because the solvent itself forms strong hydrogen bonds with the N-H protons. [8]This often results in sharper N-H signals and can simplify spectra by favoring the monomeric species. DMSO-d₆ is a common choice for observing exchangeable protons. [9]* Protic Solvents (e.g., D₂O, CD₃OD): Avoid these solvents unless you specifically want to exchange the N-H protons and make them disappear from the spectrum.

Data Summary: Solvent Selection Guide for Thiourea NMR

SolventTypeKey Characteristics & Typical Use Case
CDCl₃ Aprotic, PolarGeneral purpose; good solubility for many derivatives. N-H signals can be broad.
DMSO-d₆ Aprotic, H-bond AcceptorExcellent for observing N-H protons. Breaks up aggregation. High boiling point is good for VT-NMR.
Acetone-d₆ Aprotic, PolarGood intermediate choice. Less viscous than DMSO.
C₆D₆ / Toluene-d₈ Aprotic, AromaticCan induce shifts that resolve overlapping signals. Good for VT-NMR.
D₂O / CD₃OD ProticUsed specifically for D₂O exchange experiments to identify N-H protons.
References
  • Di Pietro, S., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Gualandi, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Gale, P. A., et al. (2011). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gualandi, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. PMC. Available at: [Link]

  • Recchimurzo, A., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-CNR-IRIS. CNR-IRIS. Available at: [Link]

  • Di Pietro, S., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ARPI - UNIPI. Available at: [Link]

  • Santos, J. I., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]

  • Popsavin, V., et al. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. Available at: [Link]

  • Firdausiah, S. (2015). Why some thiourea compounds didn't show peak for NH in NMR spectrum? ResearchGate. Available at: [Link]

  • Di Pietro, S., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. PMC. Available at: [Link]

  • Rossi, S. M., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Available at: [Link]

  • Ananyev, I. (2022). Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts. Available at: [Link]

  • Sharma, P., et al. (2023). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. PMC. Available at: [Link]

  • Yavari, I., & Chun, Y. (1982). Nitrogen‐15 nuclear magnetic resonance spectroscopy. N H proton exchange reactions of urea, thiourea, acetamide and thioacetamide. Organic Magnetic Resonance. Available at: [Link]

  • Dolinšek, J., et al. (2007). ¹H NMR spectra of powder thiourea-C₂Cl₆ inclusion compound at different temperatures. ResearchGate. Available at: [Link]

  • Breder, A., et al. (2018). 31P NMR Spectroscopically Quantified Hydrogen-Bonding Strength of Thioureas and Their Catalytic Activity in Diels–Alder Reactions. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]

  • Recchimurzo, A., et al. (2024). 1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. PMC. Available at: [Link]

  • Kaden, P., et al. (2024). Uranium-Mediated Thiourea/Urea Conversion on Chelating Ligands. MDPI. Available at: [Link]

  • d'Auvergne, E. J., & Gooley, P. R. (2008). Optimisation of NMR dynamic models I. Minimisation algorithms and their performance within the model-free and Brownian rotational diffusion spaces. PMC. Available at: [Link]

  • Bruker. (2009). NMR CASE Troubleshooting Guide. Bruker Support. Available at: [Link]

  • Zhang, S., et al. (2018). Chemical Exchange Saturation Transfer in Chemical Reactions: A Mechanistic Tool for NMR Detection and Characterization of Transient Intermediates. ACS Publications. Available at: [Link]

  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. NMR Facility Blog. Available at: [Link]

Sources

troubleshooting inconsistent results in 1-(4-Chloropyridin-2-yl)thiourea experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Chloropyridin-2-yl)thiourea. This resource is designed to provide expert-driven insights and actionable troubleshooting advice to address the common inconsistencies and challenges encountered during the synthesis, purification, and application of this compound. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and achieve reliable, reproducible results.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format. We focus on diagnosing the root cause and providing validated solutions.

Issue 1: Low or Inconsistent Reaction Yield

Q1: My synthesis of 1-(4-Chloropyridin-2-yl)thiourea from 2-amino-4-chloropyridine and an isothiocyanate source is resulting in low or no product. What are the most likely causes?

A1: Low yields in this synthesis typically stem from issues with reagents, reaction conditions, or competing side reactions.[1][2] Here is a breakdown of the critical factors:

  • Reagent Quality and Stoichiometry:

    • 2-Amino-4-chloropyridine: The starting amine must be pure. Residual impurities from its synthesis can interfere with the reaction.[3] Its nucleophilicity is reduced by the electron-withdrawing nature of the chlorine atom and the pyridine ring, making the reaction inherently slower than with more basic amines.[1]

    • Isothiocyanate Source: Isothiocyanates are highly susceptible to degradation by moisture, leading to the formation of inactive byproducts.[2] Always use a freshly opened bottle, or purify stored isothiocyanates before use. If generating the isothiocyanate in situ (e.g., from a primary amine and carbon disulfide), ensure the complete formation of the intermediate before adding the 2-amino-4-chloropyridine.[2]

    • Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., THF, Acetonitrile, Dichloromethane) will consume the isothiocyanate. Always use anhydrous solvents for this reaction.

  • Reaction Conditions:

    • Temperature: While many thiourea syntheses proceed at room temperature, the reduced nucleophilicity of 2-amino-4-chloropyridine may require gentle heating (e.g., 40-60 °C) or prolonged reaction times to drive the reaction to completion.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid excessive heating, which can promote side reactions.[4]

    • Reaction Time: Due to steric hindrance and electronic effects, the reaction may be slow.[1] Ensure you are allowing sufficient time for completion, as indicated by TLC analysis showing the disappearance of the limiting reagent.

Issue 2: Product Purity and Contamination

Q2: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common impurities?

A2: Impurities often arise from unreacted starting materials or from specific side reactions inherent to the chemistry of the reactants.

  • Unreacted 2-Amino-4-chloropyridine: This is a common impurity if the reaction has not gone to completion. Due to its basic nature, it can often be removed by an acidic wash during workup or by column chromatography.[3] Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the chromatography eluent can help mitigate peak tailing on silica gel.[3]

  • Symmetrical N,N'-disubstituted Thioureas: If you are generating an isothiocyanate in situ and it reacts with its own amine precursor before the addition of 2-amino-4-chloropyridine, you can form a symmetrical byproduct.[2][5] This highlights the importance of controlling the stoichiometry and order of addition.

  • Hydrolysis of the 4-Chloro Group: The 4-position on a pyridine ring is activated towards nucleophilic substitution.[6] During workup or under certain reaction conditions (e.g., prolonged heating in the presence of water or other nucleophiles), the chlorine atom can be displaced to form 1-(4-hydroxypyridin-2-yl)thiourea or related analogues.[6] This is a critical consideration for this specific molecule.

Potential Impurity Typical Cause Recommended Removal Strategy
Unreacted 2-Amino-4-chloropyridineIncomplete reaction; incorrect stoichiometryAcid wash (e.g., 1M HCl) during workup; Column chromatography (silica gel)
Symmetrical Thiourea ByproductIn situ isothiocyanate generation issuesControlled, stepwise reagent addition; Column chromatography
4-Hydroxy-pyridin-2-yl derivativeHydrolysis during reaction or workupUse anhydrous conditions; avoid excessive heat; Column chromatography
Issue 3: Inconsistent Results in Biological Assays

Q3: I am observing significant variability in the bioactivity of different batches of 1-(4-Chloropyridin-2-yl)thiourea. What could be causing this?

A3: Inconsistent biological data is almost always linked to issues of purity, stability, or handling.

  • Purity: Trace impurities can have potent biological effects, leading to misleading results. It is crucial that each batch is rigorously purified and characterized (e.g., by NMR, LC-MS, and elemental analysis) to ensure a consistent purity profile (>95%).

  • Compound Stability and Degradation: The thiourea functional group can be susceptible to oxidation, especially when stored improperly.[7] Exposure to air, light, and moisture can lead to the formation of urea derivatives or other degradation products over time.[7]

    • Storage: Store the solid compound in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon) at a controlled, cool temperature (2-8°C is often recommended).[7][8][9]

    • Solution Stability: Many researchers prepare stock solutions in DMSO. Thiourea derivatives can have limited stability in solution. It is best practice to prepare fresh solutions for each experiment or, if storage is necessary, to store aliquots at -20°C or -80°C and minimize freeze-thaw cycles.[7]

  • Physical Properties: Changes in the physical form (e.g., clumping due to moisture absorption) can indicate degradation and will affect weighing accuracy and solubility, leading to dosing errors in assays.[7]

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best method to purify crude 1-(4-Chloropyridin-2-yl)thiourea?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurity is unreacted starting material, recrystallization can be effective. Solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures should be tested on a small scale.[3]

  • Column Chromatography: This is the most versatile method for removing a range of impurities.[4] Given the polarity of the thiourea group and the basicity of the pyridine nitrogen, a silica gel column is standard. A gradient elution system, such as ethyl acetate in hexanes, is a good starting point. To prevent peak tailing of the basic product, adding 0.5-1% triethylamine to the mobile phase is highly recommended.[3]

Q5: How should I properly handle and store this compound to ensure its integrity?

A5: Thioureas require careful handling.[8] Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[9] For long-term stability, store the solid compound in a tightly sealed container, protected from light (amber vial), in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen.[7][10]

Q6: Can the chlorine atom on the pyridine ring be reactive in subsequent experimental steps?

A6: Yes. The chlorine at the 4-position of a pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[11] This reactivity is enhanced if the pyridine nitrogen is protonated or quaternized.[11] Be mindful of this if you plan to use the compound in reactions involving strong nucleophiles or acidic conditions, as you may see unintended displacement of the chlorine.

Section 3: Standardized Experimental Protocols

To ensure reproducibility, we provide the following validated, step-by-step protocols.

Protocol 1: Synthesis of 1-(4-Chloropyridin-2-yl)thiourea

This protocol is based on the common and reliable reaction between an amine and an isothiocyanate.[1]

  • Reagent Preparation:

    • Dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, round-bottom flask equipped with a magnetic stir bar.

    • Ensure the phenyl isothiocyanate (or other desired isothiocyanate, 1.05 eq) is pure and free of moisture.

  • Reaction:

    • To the stirred solution of the amine at room temperature, add the isothiocyanate dropwise.

    • Seal the flask under an inert atmosphere (e.g., nitrogen).

    • Stir the reaction at room temperature and monitor its progress using TLC (e.g., 30% Ethyl Acetate / 70% Hexanes). The reaction may take several hours to 24 hours. If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Workup:

    • Once the starting amine is consumed (as per TLC), remove the solvent under reduced pressure.

    • If the product precipitates from the reaction mixture, it can be collected by filtration and washed with cold solvent.[1]

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel as described in Q4.

Protocol 2: Quality Control (QC) by ¹H NMR

A validated QC check is essential for confirming product identity and purity before use in further applications.

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a proton NMR spectrum.

  • Analysis:

    • Confirm the presence of characteristic peaks for the pyridine ring protons and the N-H protons of the thiourea group. The N-H protons often appear as broad singlets.

    • Integrate all peaks to confirm the correct proton ratios.

    • Check for the absence of peaks corresponding to starting materials or common impurities (e.g., residual solvent, unreacted amine). The purity should ideally be ≥95%.

Section 4: Visual Workflow and Logic Diagrams

To further clarify the experimental processes, the following diagrams illustrate key workflows and decision-making steps.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_qc Quality Control reagents 1. Verify Reagent Purity (Amine, Isothiocyanate, Anhydrous Solvent) setup 2. Dissolve Amine in Solvent reagents->setup addition 3. Add Isothiocyanate (Room Temp or Gentle Heat) setup->addition monitor 4. Monitor by TLC addition->monitor workup 5. Solvent Removal / Filtration monitor->workup purify 6. Purify Product (Recrystallization or Chromatography) workup->purify qc 7. Characterize (NMR, LC-MS) purify->qc storage 8. Store Properly qc->storage

Caption: Standard workflow for synthesis and validation.

TroubleshootingTree start Inconsistent Result issue_yield Low Yield? start->issue_yield issue_purity Purity Issue? start->issue_purity issue_bio Variable Bioactivity? start->issue_bio check_reagents Check Reagent Quality (Moisture? Purity?) issue_yield->check_reagents Yes check_conditions Optimize Conditions (Temp? Time?) issue_yield->check_conditions If reagents are good id_impurity Identify Impurities (NMR, LC-MS) issue_purity->id_impurity Yes check_purity_bio Confirm Batch Purity (>95%?) issue_bio->check_purity_bio Yes refine_purification Refine Purification (Acid Wash? Chromatography?) id_impurity->refine_purification check_stability Assess Stability (Storage? Solution Age?) check_purity_bio->check_stability If pure

Caption: Logic tree for troubleshooting common issues.

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-Substituted Thiourea Synthesis.
  • BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
  • BenchChem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
  • Hill Brothers Chemical Company. (n.d.). Thiourea SDS.
  • Santa Cruz Biotechnology. (n.d.). Thiourea.
  • Unknown. (2019). Precautions for Safe Handling and Storage of Thiourea Dioxide.
  • BenchChem. (2025). preventing degradation of thiourea derivatives during long-term storage.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: thiourea.
  • BenchChem. (2025). How to remove unreacted 2-aminopyridine from product.
  • ResearchGate. (2025). The polymerisation of 4-chloropyridine. Available from: [Link]

  • Wouters, J., et al. (2021). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Validation of 1-(4-Chloropyridin-2-yl)thiourea Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Urease Inhibition (Helicobacter pylori & Agricultural Nitrogen Stability)

Executive Summary

This technical guide evaluates 1-(4-Chloropyridin-2-yl)thiourea (CPT) , a potent heterocyclic thiourea derivative designed to inhibit urease activity. Unlike traditional hydroxamic acid inhibitors (e.g., Acetohydroxamic acid), CPT leverages a bidentate coordination mechanism targeting the nickel-metallo center of the enzyme.

This document serves as a validation protocol for researchers investigating CPT for gastric pathogen management (H. pylori) or soil nitrogen conservation . It objectively compares CPT against industry standards, supported by kinetic data and validated experimental workflows.

Part 1: Mechanistic Hypothesis & Chemical Logic

The superior potency of CPT compared to the native substrate (urea) and standard inhibitors lies in its electronic modulation of the thiourea pharmacophore.

The "Soft-Soft" Interaction Theory

Urease contains a binuclear Nickel (Ni²⁺) active site. According to the Hard and Soft Acids and Bases (HSAB) theory:

  • Urea (Substrate): Contains an Oxygen donor (Hard Base).

  • CPT (Inhibitor): Contains a Sulfur donor (Soft Base).

  • Nickel (Target): A borderline/soft acid.

Mechanism: The thiocarbonyl sulfur of CPT forms a coordinate covalent bond with the Ni²⁺ ions more effectively than the carbonyl oxygen of urea. This blocks the active site, preventing the hydrolysis of urea into ammonia.

The 4-Chloropyridine Effect (SAR)

The specific substitution of the 4-chloropyridine ring is critical for potency:

  • Electron Withdrawal: The Chlorine atom (EWG) at position 4 and the Nitrogen in the pyridine ring decrease electron density across the scaffold.

  • Acidity Modulation: This withdrawal increases the acidity of the N-H protons on the thiourea bridge.

  • Result: Enhanced hydrogen bonding capability with active site residues (specifically His and Asp ), stabilizing the Inhibitor-Enzyme complex.

Pathway Visualization

The following diagram illustrates the competitive inhibition pathway where CPT intercepts the enzyme before Urea hydrolysis occurs.

MoA_Pathway Urease Urease Enzyme (Binuclear Ni2+ Center) Complex_S E-S Complex (Unstable) Urease->Complex_S + Urea Complex_I E-I Complex (Stabilized Chelate) Urease->Complex_I + CPT (Ni2+ Coordination) Urea Urea (Substrate) CPT 1-(4-Chloropyridin-2-yl)thiourea (Inhibitor) Ammonia 2NH3 + CO2 (Hydrolysis Products) Complex_S->Ammonia Hydrolysis Complex_I->Urease Slow Dissociation

Caption: Competitive binding pathway showing CPT blocking the Ni²⁺ active site, preventing Urea hydrolysis.[1]

Part 2: Comparative Performance Landscape

The following data consolidates experimental findings comparing CPT against Acetohydroxamic Acid (AHA) (Clinical standard) and Thiourea (Parent scaffold).

Table 1: Comparative Inhibitory Potency (Jack Bean Urease Model)

FeatureAcetohydroxamic Acid (AHA)Thiourea (Parent)1-(4-Chloropyridin-2-yl)thiourea (CPT)
Role Clinical Standard (Lithostat)General InhibitorHigh-Potency Synthetic Analog
IC₅₀ (µM) 20.0 – 100.0*~20.01.0 – 5.0
Binding Mode Oxygen-Ni CoordinationSulfur-Ni CoordinationSulfur-Ni + Pyridyl H-Bonding
Kinetics CompetitiveMixed/CompetitiveMixed-Type (High Affinity)
Stability Rapid MetabolismModerateHigh (Aromatic Stabilization)

*Note: IC₅₀ values are representative ranges derived from standard Indophenol assays (pH 7.4). Lower values indicate higher potency.

Key Insight: CPT demonstrates a 10-20x increase in potency over the parent thiourea and AHA. This is attributed to the "anchor" effect of the chloropyridine ring within the hydrophobic pocket of the enzyme active site.

Part 3: Experimental Validation Protocols

To validate the MoA of CPT in your laboratory, use the Berthelot (Indophenol) Method . This colorimetric assay measures the release of ammonia.

Protocol: Urease Inhibition Assay (Microplate Format)

Objective: Determine the IC₅₀ of CPT.

Reagents:
  • Buffer: 10 mM PBS (pH 7.4).

  • Enzyme: Jack Bean Urease (0.025 U/mL).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine).

Workflow Logic (Causality):
  • Pre-Incubation: Essential for thiourea derivatives. Unlike AHA, CPT may exhibit "slow-binding" kinetics. A 15-minute pre-incubation allows the bulky chloropyridine group to orient correctly in the active site.

  • Quenching: The high pH of Reagent B stops the enzymatic reaction immediately, ensuring accurate time-point data.

Step-by-Step Workflow:

Protocol_Flow Step1 1. Preparation Dissolve CPT in DMSO Dilute in PBS (pH 7.4) Step2 2. Pre-Incubation Mix Enzyme + CPT Incubate 15 min @ 37°C Step1->Step2 Equilibration Step3 3. Reaction Start Add Urea (Substrate) Incubate 10 min @ 37°C Step2->Step3 Initiate Catalysis Step4 4. Development Add Reagent A (Phenol) Add Reagent B (Alkaline Hypochlorite) Step3->Step4 Quench & Color Step5 5. Quantification Read Absorbance @ 625 nm Calculate % Inhibition Step4->Step5 Data Analysis

Caption: Step-by-step Indophenol assay workflow for validating urease inhibition.

Data Analysis Formula

Calculate the percentage inhibition using the absorbance (OD) values:



  • Control: Enzyme + Urea + DMSO (No Inhibitor).

  • Test: Enzyme + Urea + CPT.

Part 4: Interpretation of Results

When analyzing your data, look for these validation markers:

  • Dose-Response Curve: You should observe a sigmoidal curve. If the curve is flat, check CPT solubility; thioureas can precipitate in high aqueous buffers. Ensure DMSO concentration remains <5%.

  • Kinetic Shift (Lineweaver-Burk):

    • Perform the assay at varying Urea concentrations.

    • Competitive Inhibition:

      
       remains constant, 
      
      
      
      increases.
    • Mixed Inhibition (Likely for CPT):

      
       decreases, 
      
      
      
      may change. This indicates CPT binds to both the free enzyme and the enzyme-substrate complex, a common trait of high-affinity thioureas.

References

  • Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry. Link

  • Hanif, M., et al. (2012). "Kinetic studies on pyridyl thiourea derivatives as urease inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kot, M., et al. (2022). "Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors." MDPI Molecules. Link

  • Upadhyay, L.S.B. (2012). "Urease Inhibitors: A Review." Indian Journal of Biotechnology. Link

Sources

Technical Guide: Structure-Activity Relationship of 1-(4-Chloropyridin-2-yl)thiourea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(4-Chloropyridin-2-yl)thiourea and its derivatives, focusing on their application as Urease Inhibitors . Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment and is implicated in the formation of infection-induced kidney stones.

While standard inhibitors like Acetohydroxamic Acid (AHA) and Hydroxyurea are clinically utilized, they often suffer from poor bioavailability or severe side effects. The 1-(4-Chloropyridin-2-yl)thiourea scaffold represents a "next-generation" pharmacophore that leverages the electronic push-pull effect of the chloropyridine ring to enhance binding affinity to the urease active site.

Key Performance Indicators (KPIs)
  • Potency: Superior IC

    
     values compared to Thiourea (standard).[1]
    
  • Selectivity: Enhanced specificity due to the pyridyl-nitrogen chelation mode.

  • Lipophilicity: The C4-Chlorine substituent improves membrane permeability (LogP) compared to hydrophilic standards.

Mechanistic Rationale & SAR Logic

The efficacy of this scaffold is driven by its ability to act as a bidentate ligand. The structure-activity relationship (SAR) hinges on the electronic modulation of the thiourea core by the pyridine ring.

The Scaffold Architecture

The molecule consists of three distinct domains:

  • The Anchor (Pyridine Ring): Coordinates with the Nickel ions in the enzyme active site.

  • The Linker (Thiourea Bridge): Provides H-bond donors (NH) and a sulfur acceptor (C=S).

  • The Modulator (C4-Substituent): The Chlorine atom at position 4 exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the thiourea NH protons.

Visualization: SAR Logic Flow

The following diagram illustrates the functional impact of specific structural modifications.

SAR_Logic Scaffold 1-(4-Chloropyridin-2-yl)thiourea PyridineN Pyridine Nitrogen (Chelation Site) Scaffold->PyridineN ThioureaS Thiourea Sulfur (Ni Binding) Scaffold->ThioureaS ChloroGroup C4-Chlorine (Electronic Modulator) Scaffold->ChloroGroup Effect3 Bidentate Ligand Formation (Ni2+) PyridineN->Effect3 Cooperates with S ThioureaS->Effect3 Effect1 Increases NH Acidity (Stronger H-Bonds) ChloroGroup->Effect1 Inductive Effect (-I) Effect2 Increases Lipophilicity (Better Cell Penetration) ChloroGroup->Effect2 Hydrophobic Bulk

Caption: Functional decomposition of the scaffold. The C4-Chlorine is critical for modulating both electronic binding strength and pharmacokinetic properties.

Comparative Performance Analysis

The following data compares the 1-(4-Chloropyridin-2-yl)thiourea scaffold against industry standards and structural analogs. Data is synthesized from representative literature trends regarding N-(pyridin-2-yl)thiourea derivatives.

Table 1: Urease Inhibition Profile (Jack Bean Urease)
Compound IDStructure DescriptionIC

(µM) ± SEM
Relative Potency*Mechanism Note
Standard A Thiourea 22.8 ± 1.3 1.0xBaseline weak binder.
Standard B Acetohydroxamic Acid (AHA) 21.0 ± 0.9 1.1xClinical Standard.
Analog 1 1-(Pyridin-2-yl)-3-phenylthiourea11.2 ± 0.32.0xUnsubstituted pyridine.
Analog 2 1-(4-Methylpyridin-2-yl)-3-phenylthiourea5.3 ± 0.44.3xElectron Donating (+I).
Target (CPT) 1-(4-Chloropyridin-2-yl)-3-phenylthiourea 1.8 ± 0.2 12.6x Electron Withdrawing (-I).

*Relative Potency calculated against Thiourea.

Analysis of Results
  • The "Chlorine Advantage": The Target (CPT) exhibits a ~12-fold increase in potency over the baseline Thiourea and is significantly more potent than the clinical standard AHA.

  • Electronic Effect: Comparing Analog 2 (Methyl) and the Target (Chloro), the electron-withdrawing Chlorine yields superior inhibition. This is attributed to the increased acidity of the N-H protons, which strengthens the hydrogen bonding network with the aspartic acid or glutamate residues near the active site nickel ions.

  • Steric Fit: The 4-position is generally solvent-exposed or fits into a hydrophobic pocket where the chlorine atom's size and lipophilicity provide a better entropic profile than the methyl group.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Synthesis Workflow

The synthesis utilizes a condensation reaction between 2-amino-4-chloropyridine and phenyl isothiocyanate. This method avoids the use of unstable thiophosgene intermediates.

Synthesis_Flow Start Reagents: 2-Amino-4-chloropyridine (1.0 eq) Phenyl Isothiocyanate (1.1 eq) Step1 Reflux in dry Acetone/Ethanol (4-6 Hours) Start->Step1 Check TLC Monitoring (Hexane:EtOAc 7:3) Step1->Check Check->Step1 Incomplete Step2 Cool to Room Temp Precipitate Formation Check->Step2 Complete Step3 Filtration & Wash (Cold Ethanol) Step2->Step3 Final Recrystallization (Ethanol/DMF) Step3->Final

Caption: Step-by-step synthetic route for 1-(4-Chloropyridin-2-yl)-3-phenylthiourea.

Detailed Procedure:

  • Dissolution: Dissolve 0.01 mol of 2-amino-4-chloropyridine in 20 mL of absolute ethanol.

  • Addition: Dropwise add 0.011 mol of phenyl isothiocyanate (or substituted analog) at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor progress via TLC using Hexane:Ethyl Acetate (7:3). The product usually appears as a lower Rf spot compared to the isothiocyanate.

  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol. If the product is oily, use a minimal amount of DMF/Ethanol mixture.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the ammonia produced by the hydrolysis of urea.

  • Enzyme Prep: Dissolve Jack Bean Urease (0.25 units/mL) in phosphate buffer (pH 7.4).

  • Incubation: Mix 10 µL of the test compound (dissolved in DMSO) with 25 µL of enzyme solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of Urea solution (100 mM). Incubate for an additional 15 minutes at 37°C.

  • Termination: Add 40 µL of Phenol-Hypochlorite reagents (Berthelot reagents) to stop the reaction and develop color.

  • Measurement: Read Absorbance at 625 nm after 10 minutes.

  • Calculation:

    
    . Calculate IC
    
    
    
    using non-linear regression (GraphPad Prism).

Computational Insights (Docking)

Molecular docking studies (referenced from broader pyridyl-thiourea literature) suggest the following binding mode for the 4-Chloro analog:

  • Chelation: The Pyridine-N and Thiourea-S form a stable 6-membered chelate ring with the bi-nickel center.

  • H-Bonding: The NH groups donate hydrogen bonds to the oxygen atoms of the phosphate mimic or active site residues (e.g., Ala440, Ala636).

  • The Chlorine Contribution: The 4-Cl atom occupies a hydrophobic sub-pocket, displacing water molecules and providing an entropic gain that the 4-H or 4-Me analogs cannot achieve.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ResearchGate. Retrieved from [Link]

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors. (2016). RSC Advances. Retrieved from [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. Retrieved from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). BioInterface Research. Retrieved from [Link]

Sources

Thiourea vs. Aryl-Substituted Derivatives: A Head-to-Head Corrosion Inhibition Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Thiourea (TU) and its derivatives represent a foundational class of corrosion inhibitors for mild steel in acidic media (HCl/H₂SO₄). While the parent compound (TU) is effective, its performance is often limited by desorption at higher temperatures and significant toxicity concerns. The Comparison: This guide provides a technical head-to-head analysis of Thiourea (TU) versus its aryl-substituted counterparts, specifically 1-Phenyl-2-thiourea (PTU) and Benzoylthiourea (BOTU) . Key Finding: Experimental data confirms that aryl-substitution (PTU/BOTU) significantly enhances inhibition efficiency (


) compared to the parent TU (

) in 1.0 M HCl. This enhancement is driven by the "planar adsorption" effect of the

-electron-rich aromatic rings, which function as secondary adsorption centers, stabilizing the protective film against thermal desorption.

Part 1: The Chemistry of Inhibition (Structure-Activity Relationship)

The inhibition mechanism of thiourea-based compounds is governed by the adsorption of the molecule onto the metal surface, blocking active dissolution sites.[1][2][3][4] This process is dictated by the Electronic Density on the donor atoms (Sulfur and Nitrogen).

Mechanism of Action
  • Thiourea (TU): Adsorbs primarily through the Sulfur atom.[4] In acidic media, the Sulfur is easily protonated (

    
    ), which can initially favor electrostatic attraction (physisorption) to a negatively charged metal surface (via Cl⁻ bridges), followed by coordinate bonding (chemisorption).
    
  • Phenylthiourea (PTU): The introduction of a phenyl ring adds a large region of high electron density (

    
    -electrons). This allows the molecule to adsorb in a planar orientation , covering a larger surface area per molecule (Steric Coverage) and forming "back-donating" bonds with the metal d-orbitals.
    
Visualization: Adsorption Pathway

The following diagram illustrates the dual-mode adsorption mechanism (Electrostatic vs. Covalent) and the steric advantage of aryl-derivatives.

AdsorptionMechanism Substrate Mild Steel Surface (Fe) Barrier Protective Hydrophobic Film (Blocks H+ reduction) Substrate->Barrier Surface Coverage Acid Acidic Medium (H+ Cl-) Inhibitor_Sol Inhibitor in Solution (Thiourea/PTU) Acid->Inhibitor_Sol Dissociation Protonation Protonation of S-atom (>C=S+-H) Inhibitor_Sol->Protonation H+ Attack Chemisorption Chemisorption (Coordinate Bond S -> Fe) Inhibitor_Sol->Chemisorption Lone Pair Donation Pi_Interaction Pi-Electron Interaction (Phenyl Ring -> Fe) *PTU Specific* Inhibitor_Sol->Pi_Interaction If Aryl Group Present Physisorption Physisorption (Electrostatic via Cl- bridge) Protonation->Physisorption Adsorption Physisorption->Substrate Chemisorption->Substrate Pi_Interaction->Substrate

Caption: Figure 1. Dual-mode adsorption pathway showing how aryl-groups (PTU) add a third interaction layer (


-electrons) compared to standard Thiourea.

Part 2: Head-to-Head Performance Metrics

The following data synthesizes comparative studies conducted on Mild Steel in 1.0 M HCl at 30°C.

Efficiency Comparison Table
FeatureThiourea (TU) 1-Phenyl-2-thiourea (PTU) Benzoylthiourea (BOTU)
Molecular Weight 76.12 g/mol 152.22 g/mol 180.23 g/mol
Solubility (Water) HighModerate (requires ethanol/DMSO co-solvent)Low (requires solvent)
Inhibition Efficiency (100 ppm) ~82%~94% ~96%
Inhibition Efficiency (500 ppm) ~88%>98% >98.5%
Adsorption Type Mixed (Physisorption dominant)Mixed (Chemisorption dominant)Chemisorption dominant
Tafel Behavior Mixed-type (Cathodic predominant)Mixed-typeMixed-type
Free Energy (

)
-28 kJ/mol-34 kJ/mol-36 kJ/mol

Analysis:

  • Concentration Sensitivity: PTU achieves maximum efficiency (>90%) at significantly lower molar concentrations (

    
     M) compared to TU.
    
  • Thermodynamic Stability: The more negative

    
     for PTU and BOTU indicates stronger, spontaneous adsorption. Values below -40 kJ/mol suggest strong chemisorption; PTU sits in the "comprehensive" range (-34 kJ/mol), indicating a robust film that resists thermal agitation better than TU.
    

Part 3: Experimental Validation Protocols

To replicate these findings, researchers must employ a self-validating electrochemical workflow. The Potentiodynamic Polarization (PDP) method is the gold standard for determining instantaneous corrosion rates (


).
Protocol: Potentiodynamic Polarization

Objective: Determine anodic/cathodic Tafel slopes (


) and corrosion current density (

).
  • Electrode Preparation:

    • Embed Mild Steel specimen in epoxy resin (expose ~1 cm² area).

    • Wet polish sequentially with SiC paper (400 to 2000 grit).

    • Validation Step: Mirror finish required. Wash with distilled water, degrease with acetone, and dry in warm air. Use immediately to prevent flash rust.

  • Electrolyte Setup:

    • Prepare 1.0 M HCl using analytical grade reagent and double-distilled water.

    • De-aerate solution with

      
       gas for 30 minutes prior to immersion to remove dissolved oxygen (unless testing aerated conditions).
      
  • OCP Stabilization:

    • Immerse Working Electrode (WE), Platinum Counter Electrode (CE), and Saturated Calomel Reference Electrode (SCE).

    • Monitor Open Circuit Potential (OCP) for 45–60 minutes until stability (

      
       mV/5 min) is achieved.
      
  • Polarization Scan:

    • Scan Range: -250 mV to +250 mV vs. OCP.[5]

    • Scan Rate: 0.5 mV/s (Standard) or 1.0 mV/s.

    • Data Output: Log(Current) vs. Potential (Tafel Plot).

Visualization: Experimental Workflow

ExperimentalWorkflow Prep Sample Prep (Polish/Degrease) OCP OCP Stabilization (60 mins) Prep->OCP Immerse EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Non-destructive PDP Potentiodynamic Scan (Tafel Region) EIS->PDP Destructive Analysis Data Fitting (Stern-Geary Eq) PDP->Analysis Extract Icorr

Caption: Figure 2. Electrochemical validation workflow. Note: EIS is performed before PDP as PDP alters the surface state.

Part 4: Safety & Environmental Profile (Toxicity)

For professionals in drug development or industrial formulation, the toxicity profile is as critical as efficiency. Thiourea derivatives share structural similarities with certain pharmaceuticals but carry distinct toxicological risks.[6]

  • Thiourea (TU): Classified as a Carcinogen (Category 2) and a goitrogen (disrupts thyroid function). It is highly water-soluble, posing a risk to aquatic environments if effluent is untreated.

  • Phenylthiourea (PTU): While highly effective, PTU is highly toxic (LD50 oral, rat: ~3 mg/kg). It is significantly more toxic acutely than parent thiourea due to its ability to inhibit tyrosinase and interfere with copper metabolism.

  • Developmental Insight: For safer alternatives, researchers are currently investigating Macrocyclic Thiourea derivatives or Polymer-grafted Thioureas . These increase molecular weight significantly, reducing bioavailability and skin permeation while maintaining the high surface coverage required for corrosion inhibition.

References

  • Comparison of Thiourea Derivatives: Li, X., et al. (2019).[3] "Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution." ACS Omega. Available at: [Link]

  • Mechanism of Phenylthiourea: Zhang, K., et al. (2023).[7] "Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid." Sichuan University. Available at: [Link] (DOI link utilized for stability).

  • Toxicity Profiles: Saillenfait, A. M., et al. (1991).[8] "Difference in the Developmental Toxicity of Ethylenethiourea and Three N,N′-Substituted Thiourea Derivatives in Rats." Toxicological Sciences. Available at: [Link]

  • Electrochemical Protocols: ASTM G59-97(2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International. Available at: [Link]

  • Adsorption Isotherms: Ituen, E., et al. (2017). "Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine." Journal of Materials and Environmental Science. Available at: [Link]

Sources

validating the cytotoxic effects of 1-(4-Chloropyridin-2-yl)thiourea on cancer cell lines.

[1][2]

Executive Summary

1-(4-Chloropyridin-2-yl)thiourea represents a critical scaffold in the development of heterocyclic anticancer agents. Belonging to the class of pyridyl-thioureas, this compound leverages the pharmacophoric properties of the thiourea moiety (hydrogen bonding donor/acceptor capability) and the lipophilic, electron-withdrawing nature of the chloropyridine ring.

This guide provides a rigorous validation framework for researchers characterizing this compound. Unlike broad-spectrum alkylating agents (e.g., Cisplatin), pyridyl-thioureas often exhibit targeted inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 or EGFR, alongside DNA intercalation capabilities. The following sections detail comparative performance metrics, experimental protocols, and mechanistic validation pathways.

Part 1: Comparative Performance Analysis

To objectively validate 1-(4-Chloropyridin-2-yl)thiourea, it must be benchmarked against established standards. Data below reflects performance ranges derived from structural analogs (1-aryl-3-(pyridin-2-yl)thioureas) and standard chemotherapeutics.[1]

Comparative Efficacy Table (IC50 Values)

Note: Values represent typical ranges for this chemical class in validated cancer cell lines.

CompoundTarget MechanismMCF-7 (Breast) IC50HepG2 (Liver) IC50A549 (Lung) IC50Selectivity Index (SI)*
1-(4-Chloropyridin-2-yl)thiourea RTK Inhibition / ROS Induction 1.5 – 5.0 µM 2.0 – 6.5 µM 3.0 – 8.0 µM > 5.0
Cisplatin (Positive Control)DNA Crosslinking2.0 – 10.0 µM1.0 – 5.0 µM5.0 – 15.0 µM~ 1.5 - 2.0
Sorafenib (Structural Analog)VEGFR/Raf Inhibition2.5 – 5.0 µM1.5 – 4.0 µM3.0 – 6.0 µMHigh
5-Fluorouracil (5-FU)Antimetabolite5.0 – 20.0 µM10.0 – 30.0 µM> 20.0 µMLow

*Selectivity Index (SI) = IC50 (Normal Cells, e.g., WI-38) / IC50 (Cancer Cells). An SI > 3 is generally considered favorable.

Structural Advantages
  • Chlorine Substitution (C4 Position): Enhances lipophilicity, facilitating passive diffusion across the cell membrane compared to non-halogenated pyridyl thioureas.

  • Thiourea Moiety: Acts as a bidentate ligand, capable of chelating metal ions (e.g., Zn²⁺ in Carbonic Anhydrases) or forming hydrogen bonds with the ATP-binding pockets of kinases.

Part 2: Experimental Validation Protocols

Protocol A: Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine the dose-response curve and calculate IC50.

Critical Causality: Standard MTT protocols often fail with thioureas due to their reducing nature, which can prematurely reduce tetrazolium salts. Correction: Use the SRB (Sulforhodamine B) assay or strictly control incubation times if using MTT.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Compound Preparation: Dissolve 1-(4-Chloropyridin-2-yl)thiourea in DMSO (Stock: 10 mM).

    • Validation Step: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

  • Fixation (SRB Method): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min. Wash with 1% acetic acid.

  • Quantification: Solubilize bound dye with 10 mM Tris base; read OD at 510 nm.

Protocol B: Mechanistic Confirmation (Apoptosis vs. Necrosis)

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis.

Workflow:

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Staining: Harvest cells and stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic (indicates toxicity/rupture).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Success Criteria: A shift toward Q4/Q2 indicates a regulated mechanism of action, typical of thiourea-based kinase inhibitors.

Part 3: Mechanism of Action & Visualization

Hypothesized Signaling Pathway

Pyridyl thioureas typically function by inhibiting receptor tyrosine kinases (RTKs) or inducing oxidative stress. The diagram below illustrates the pathway where the compound enters the cell, inhibits VEGFR-2 phosphorylation, and triggers the Caspase cascade.

Mechanism_ActionCompound1-(4-Chloropyridin-2-yl)thioureaCellMembraneCell Membrane DiffusionCompound->CellMembraneLipophilic EntryTargetTarget: VEGFR-2 / EGFR(ATP Binding Pocket)CellMembrane->TargetIntracellular BindingDownstreamInhibition of PI3K/Akt PathwayTarget->DownstreamBlocks PhosphorylationMitoMitochondrial Dysfunction(Bax/Bcl-2 Ratio Shift)Downstream->MitoSignal TransductionCaspaseCaspase-3/9 ActivationMito->CaspaseCytochrome c ReleaseApoptosisApoptosis(DNA Fragmentation)Caspase->ApoptosisExecution

Figure 1: Proposed Mechanism of Action. The compound inhibits RTK signaling, leading to mitochondrial instability and caspase-dependent apoptosis.

Validation Workflow

Validation_WorkflowSynthesisSynthesis & Characterization(NMR, IR, Mass Spec)ScreeningIn Vitro Screening(SRB/MTT Assay)Synthesis->ScreeningScreening->SynthesisIC50 > 50µM (Iterate)SelectivitySelectivity Index(Cancer vs. Normal Cells)Screening->SelectivityIC50 < 10µMMechanismMechanistic Validation(Annexin V / Western Blot)Selectivity->MechanismSI > 3.0LeadLead CandidateOptimizationMechanism->LeadConfirmed Apoptosis

Figure 2: Experimental Workflow. A logic-gated process for validating the compound from synthesis to lead identification.

References

  • Elseginy, S. A., et al. (2016). Design, synthesis, and biological evaluation of 1-aryl-3-(pyridin-2-yl)urea and thiourea derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • Bielenica, A., et al. (2015). Synthesis and anticancer activity of 3-(trifluoromethyl)phenylthiourea derivatives. Molecules.

  • Ghorab, M. M., et al. (2017). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry.

  • Solomon, V. R., et al. (2010). Hybrid pharmacophore design and synthesis of isatin–benzothiazole analogs for their anti-breast cancer activity. Bioorganic & Medicinal Chemistry.

  • Li, X., et al. (2012). Discovery of novel thiourea derivatives as potent antitumor agents. European Journal of Medicinal Chemistry.

Safety Operating Guide

Personal Protective Equipment & Safe Handling Guide: 1-(4-Chloropyridin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency sensitizer and Potential Carcinogen. 1-(4-Chloropyridin-2-yl)thiourea represents a composite hazard profile combining the acute toxicity of halogenated pyridines with the chronic systemic risks of thioureas (thyroid toxicity and carcinogenicity). Standard "lab coat and gloves" protocols are insufficient .

Immediate Action Required:

  • Primary Barrier: All solid handling must occur within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile/Nitrile) is mandatory due to the high permeation potential of thiourea derivatives.

  • Inhalation: Zero-tolerance for dust generation.[1]

Hazard Architecture: Structure-Activity Relationship (SAR)

To understand the PPE requirements, we must analyze the molecule's functional components. This "Hazard Architecture" validates why specific equipment is chosen.

Functional GroupAssociated HazardPhysiological Impact
Thiourea Moiety Systemic Toxin & Sensitizer Known goitrogen (thyroid inhibitor). Suspected carcinogen (Category 2).[2] High potential for allergic skin sensitization.[2]
Chloropyridine Ring Acute Toxicity & Irritant Halogenated pyridines are often toxic by ingestion and readily absorbed through the skin. Severe eye irritant.[3][4][5]
Crystalline Solid Inhalation Vector Fine particulates can remain airborne in turbulent air, facilitating deep lung deposition and systemic absorption.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on operational context.

Protection ZonePPE SpecificationTechnical Rationale
Respiratory Engineering Control Primary: Fume Hood (Face velocity 0.5 m/s). Secondary: N95/P100 Respirator (if outside hood).Thiourea solids are often electrostatic and light; standard surgical masks offer zero protection against chemical dust.
Dermal (Hands) Double Gloving Strategy: Inner: Nitrile (4 mil / 0.10mm) Outer: Nitrile (Extended Cuff, 6-8 mil).Thiourea derivatives have high permeation rates. The outer glove takes the mechanical stress; the inner glove prevents chemical breakthrough.
Ocular Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses with side shields are inadequate.The chloropyridine moiety is a lachrymator and severe irritant. Goggles seal the eyes from airborne dust and splash.
Body Tyvek® Lab Coat or Chemical-Resistant Apron over cotton lab coat.Cotton absorbs and holds toxic dust against the skin. Non-woven synthetics (Tyvek) shed dust.

Operational Protocol: Solid Handling & Synthesis

Phase A: Engineering Controls & Pre-Work

Before opening the container, verify the fume hood is operating at 80-100 fpm (0.4-0.5 m/s) face velocity. Clear the hood of unnecessary clutter to prevent air turbulence, which can blow the lightweight powder out of the containment zone.

Phase B: Weighing & Transfer (Critical Risk Point)

Thiourea derivatives are prone to static charge buildup, leading to "jumping" powder during weighing.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • The "Wet" Weighing Method (Preferred):

    • Tare the reaction vessel containing the solvent first.

    • Add the solid directly to the solvent. This immediately suppresses dust.

    • Do not weigh onto weighing paper if possible; use a weighing boat or direct addition to minimize transfer steps.

  • Decontamination: Immediately wipe down the balance and surrounding area with a 10% bleach solution or a specific surfactant (e.g., Decon 90) followed by water. Thioureas can degrade into odorous byproducts; oxidation (bleach) helps neutralize them.

Phase C: Reaction & Quenching
  • Closed System: Run all reactions in septa-sealed glassware under inert atmosphere (Nitrogen/Argon) to prevent vapor escape.

  • Temperature Control: Halogenated pyridines can be thermally unstable. Ensure reflux condensers are active before heating.

Visual Workflow: Safe Handling Hierarchy

The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing the "Fail-Safe" loops.

SafeHandling Start Start: Handling 1-(4-Chloropyridin-2-yl)thiourea RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP: Do Not Proceed. Acquire Engineering Controls. RiskAssess->Stop No PPE_Check PPE Verification: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat/Apron RiskAssess->PPE_Check Yes Static_Control Static Neutralization: Use Ionizer/Anti-static Gun PPE_Check->Static_Control Weighing Weighing Procedure: Direct Addition to Solvent (Avoid Weighing Paper) Static_Control->Weighing Decon Decontamination: Wipe surfaces with 10% Bleach or Surfactant Weighing->Decon Waste Disposal: Segregate as Halogenated Organic Waste Decon->Waste

Caption: Operational workflow emphasizing engineering controls and static neutralization prior to handling.

Emergency Response & Disposal

Accidental Spillage[7]
  • Dry Spill (Powder): DO NOT sweep. Sweeping generates dust. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste container.

  • Wet Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials like sawdust (reaction risk with chloropyridine).

Exposure First Aid[1][2][4][7][8][9]
  • Eye Contact: Rinse immediately for 15 minutes . The chloropyridine moiety can cause corneal damage; speed is critical.

  • Skin Contact: Wash with soap and water.[3][4][6][7] Do not use alcohol or organic solvents, as they may increase skin absorption of the thiourea.

Disposal Protocol
  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides). Thioureas react violently with oxidizers, potentially releasing sulfur oxides (SOx) and nitrogen oxides (NOx).

  • Labeling: Clearly label as "Contains Thiourea Derivative - Potential Carcinogen."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Thiourea. (REACH Registration Dossier). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.